Pelitinib

Catalog No.
S547959
CAS No.
257933-82-7
M.F
C24H23ClFN5O2
M. Wt
467.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelitinib

CAS Number

257933-82-7

Product Name

Pelitinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H23ClFN5O2

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+

InChI Key

WVUNYSQLFKLYNI-AATRIKPKSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

solubility

Soluble in DMSO, not soluble in water.

Synonyms

(2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)-2-butenamide, EKB 569, EKB-569, EKI 569, EKI-569, pelitinib

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C

The exact mass of the compound Pelitinib is 467.15243 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729742. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Multimodal Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib's anticancer activity extends beyond direct EGFR inhibition to include preventing metastasis and reversing multidrug resistance.

Anti-Metastasis via EMT and Twist1 Inhibition

Epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis. A 2023 study demonstrated that this compound significantly inhibits migration and invasion in hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, SNU449) by targeting the EMT transcription factor Twist1 [1].

  • Experimental Evidence: this compound treatment induced the degradation of Twist1 protein by inhibiting the MAPK (ERK, JNK, p38) and Akt signaling pathways. This led to upregulated E-cadherin (epithelial marker) and downregulated N-cadherin (mesenchymal marker), reversing the EMT process [1].
  • Functional Assays: The anti-metastatic effect was confirmed through wound healing assays, transwell invasion assays, and spheroid invasion assays, all showing marked inhibition of cell motility and invasion upon this compound treatment [1].

The following diagram illustrates the signaling pathway by which this compound inhibits migration and invasion.

architecture This compound This compound EGFR EGFR This compound->EGFR Inhibits HER2 HER2 This compound->HER2 Inhibits MAPK_Akt MAPK & Akt Signaling This compound->MAPK_Akt Inhibits EGFR->MAPK_Akt Activates HER2->MAPK_Akt Activates Twist1 Twist1 MAPK_Akt->Twist1 Stabilizes MAPK_Akt->Twist1 Degrades EMT EMT & Metastasis Twist1->EMT Promotes

Reversal of Multidrug Resistance via ABC Transporter Inhibition

A key resistance mechanism in cancer involves overexpression of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which pump chemotherapeutic drugs out of cells. This compound acts as a competitive inhibitor of these transporters [2].

  • Experimental Evidence: this compound increased intracellular accumulation of substrate drugs (e.g., topotecan) and stimulated ABCB1/ABCG2 ATPase activity. It specifically enhanced chemosensitivity and reduced the tumor sphere-forming capacity of cancer stem-like side population (SP) cells that survived hyperthermia treatment [2].
  • Key Methodology: The growth inhibition assay (sulforhodamine B assay) was used to show that combining this compound with conventional chemotherapy drugs induced more significant apoptosis, specifically in cells with upregulated transporters after hyperthermia [2].

Analytical and Pharmacokinetic Protocols

Eco-Friendly HPLC Quantification

A 2023 study developed a green analytical method for quantifying this compound in rat plasma to support pharmacokinetic studies [3].

  • Chromatographic Conditions:
    • Column: Shim-pack VP-ODS C18
    • Mobile Phase: Gradient elution with formic acid (0.1%, v/v) in an acetonitrile–methanol mixture (80:20, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 260 nm
    • Internal Standard: Levofloxacin [3]
  • Validation: The method was validated per ICH guidelines and successfully applied to a pharmacokinetic study in rats [3].
Key Pharmacokinetic Parameters in Rats

The same HPLC study in rats revealed the following parameters after a single oral dose [3]:

  • Cmax: 182.08 ng/mL
  • Tmax: 4 hours
  • Elimination Rate Constant (Kel): 0.072 h⁻¹
  • Volume of Distribution (Vd): 0.064 L/kg
  • Clearance (Cl): 0.005 L/(h·kg)

Clinical Development Summary

This compound has been evaluated in clinical trials for several cancer types, though its development has not yet progressed to regulatory approval.

Trial Phase Cancer Type Regimen / Notes Key Findings / Status
Phase I Advanced Solid Tumors Single agent (75 mg/day) [4] MTD 75 mg; DLT grade 3 diarrhea [4]
Phase I Advanced Solid Tumors Combination with temsirolimus (mTOR inhibitor) [4] Completed; results awaited [4]
Phase II Advanced Colorectal Cancer Single agent [4] Completed; results not fully evaluated [4]
Phase II Advanced NSCLC For acquired resistance to gefitinib [5] Development on hold [5] [4]

Future Research and Application Potential

Research indicates this compound's potential extends into new therapeutic areas. Its ability to degrade Twist1 and inhibit EMT suggests promise for suppressing cancer metastasis [1]. The dual functionality of direct EGFR inhibition and ABC transporter blockade offers a strategic approach to overcome multidrug resistance, particularly when combined with conventional chemotherapy or other treatments like hyperthermia [2].

References

Preclinical Efficacy and Functional Assays

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib has demonstrated significant activity in preclinical models, extending beyond simple proliferation inhibition to effects on cancer metastasis and drug resistance.

  • Anti-Migration and Anti-Invasion Effects: A 2023 study showed that this compound treatment significantly inhibited wound closure and spheroid invasion in hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, SNU449). The proposed mechanism involves the induction of Twist1 degradation via inhibition of the MAPK (ERK, JNK, p38) and Akt signaling pathways. This led to regulatory changes in EMT markers, characterized by upregulation of E-cadherin and downregulation of N-cadherin [1].
  • Modulation of ABC Transporters: this compound can inhibit the function of efflux transporters like ABCB1 and ABCG2. It acts as a competitive inhibitor, increasing the accumulation and efficacy of substrate anticancer drugs (e.g., topotecan). This property has been exploited in research to selectively target cancer stem-like cells (CSCs) that overexpress these transporters, especially after hyperthermia treatment [2].
  • Biomarker for Sensitivity: Research has identified Leucine Proline-Enriched Proteoglycan 1 (LEPRE1) as a potential biomarker for this compound sensitivity. Overexpression of LEPRE1 was linked to increased sensitivity to this compound in acute myeloid leukemia and lung cancer cell lines, potentially through AKT activation and ABCG2 upregulation [3].

The following diagram illustrates the primary molecular mechanism of this compound and its downstream consequences on key cellular processes based on the cited research [1] [4] [3]:

G This compound This compound (EKB-569) EGFR EGFR (ErbB1) This compound->EGFR Irreversibly Inhibits ABCTransporters Inhibition of ABC Transporters (ABCB1, ABCG2) This compound->ABCTransporters Competitively Inhibits OtherTargets Other Kinase Targets This compound->OtherTargets Inhibits DownstreamSignaling Downstream Signaling EGFR->DownstreamSignaling Activates MAPK MAPK Pathway (ERK, JNK, p38) DownstreamSignaling->MAPK AKT PI3K/AKT Pathway DownstreamSignaling->AKT Twist1 Twist1 Degradation MAPK->Twist1 Regulates AKT->Twist1 Regulates FunctionalEffects Functional Effects MigrationInvasion Inhibition of Migration & Invasion EMT EMT Regulation (E-cadherin ↑, N-cadherin ↓) EMT->MigrationInvasion Twist1->EMT Src Src OtherTargets->Src ERK2 MEK/ERK OtherTargets->ERK2 ErbB2 ErbB2 (HER2) OtherTargets->ErbB2

Detailed Experimental Protocols

The following are summaries of key experimental methods used to evaluate this compound's activity in the cited research.

EGFR Autophosphorylation Assay in Cells (Kinase Assay) [4]

This protocol measures this compound's ability to inhibit EGF-stimulated EGFR phosphorylation in cells.

  • Cell Line: A431 (human epidermoid carcinoma, high EGFR expression).
  • Procedure:
    • Culture A431 cells and treat with various concentrations of this compound for 2.75 hours.
    • Co-incubate cells with 100 ng/mL EGF for 15 minutes to stimulate EGFR phosphorylation.
    • Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Immunoprecipitate EGFR from the lysate using an EGFR-specific antibody.
    • Resolve immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and immunoblot.
    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EGFR.
    • Strip and re-probe the membrane with an EGFR-specific antibody to determine total EGFR levels.
  • Analysis: Quantify band intensity using densitometry software. The IC50 is the concentration of this compound that reduces EGF-stimulated phosphorylation by 50%.
Growth Inhibition Assay (Cell Viability) [4]

This assay determines the anti-proliferative effect of this compound.

  • Cell Lines: Various, including normal human keratinocytes (NHEK), A431, MDA-468, and MCF-7.
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere for 2 hours.
    • Add this compound (dissolved in DMSO) to the wells and incubate for 5 days.
    • After incubation, replace medium with fresh medium containing MTT (1 mg/mL) and incubate for 2 hours at 37°C.
    • Replace the MTT solution with DMSO to solubilize the formed formazan crystals.
    • Measure the absorbance of each well at 540 nm using a plate reader.
  • Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells. The IC50 is the drug concentration that causes a 50% reduction in cell viability.
Wound Healing (Migration) Assay [1]

This method assesses the anti-migratory effect of this compound.

  • Cell Lines: HCC lines (e.g., Huh7, Hep3B, SNU449).
  • Procedure:
    • Grow cells to confluence in a culture dish.
    • Create a scratch ("wound") in the cell monolayer using a sterile pipette tip.
    • Wash the dish to remove detached cells and add fresh medium containing this compound or vehicle control.
    • Capture images of the wound at regular intervals (e.g., 0, 24, 48 hours) under a microscope.
  • Analysis: Measure the change in wound width over time. This compound treatment significantly inhibits wound closure compared to the control, indicating suppressed cell migration.

Clinical Development Summary

Despite promising preclinical mechanisms, this compound's clinical development has halted.

Indication Phase Status Key Findings & Notes
Non-Small Cell Lung Cancer (NSCLC) II Discontinued [5] [6] [7] Evaluated in patients with acquired resistance to gefitinib.
Colorectal Cancer II Discontinued [6] [7] Trialed in combination with capecitabine; development suspended.
Solid Tumors I Completed [6] Established 75 mg once daily as the maximum tolerated dose (dose-limiting toxicity was grade 3 diarrhea).

References

Mechanism of Action and Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib (EKB-569) is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that forms covalent bonds with cysteine residues in the EGFR ATP-binding pocket [1] [2]. Its primary mechanism involves irreversible inhibition, leading to sustained suppression of EGFR signaling pathways. Beyond EGFR, this compound exhibits a multi-target kinase profile, inhibiting several other kinases at nanomolar to micromolar concentrations [2].

Table 1: Primary Kinase Targets of this compound

Target Kinase IC₅₀ / Inhibition Constant Nature of Inhibition Key Functional Consequences
EGFR 38.5 nM [2] Irreversible [1] [2] Suppresses autophosphorylation & downstream signaling (AKT, ERK) [3] [2]
Src 282 nM [2] Not Specified Modulates EMT & cell invasion via Src/ERK/cofilin cascade [3]
MEK/ERK 800 nM [2] Not Specified Inhibits MAPK signaling pathway [2]
ErbB2 (HER2) 1.255 μM [2] Not Specified Blocks signaling by ErbB family members [2]
Raf 3.353 μM [2] Not Specified Inhibits MAPK signaling pathway [2]

Recent chemoproteomic profiling identified novel off-targets for this compound, including PRDX4, STAT3, and several E2 ubiquitin-conjugating enzymes (UBE2L3, UBE2K, UBE2N, UBE2V1, UBE2Z) [1]. Notably, this compound acts as a molecular glue degrader inducing degradation of PRDX4 via the ubiquitin-proteasome system, revealing a novel mechanism of action beyond kinase inhibition [1].

Biomarker Discovery and Drug Sensitivity

A critical area of this compound preclinical research identifies biomarkers predicting drug sensitivity or resistance. LEPRE1 emerged as a key biomarker through in-silico analysis of the GDSC database, functionally validated in human leukemia and lung cancer models [3].

High LEPRE1 expression induces a cancer stem cell-like phenotype with AKT activation, ABCG2 overexpression, and E-cadherin upregulation, rendering cells more sensitive to this compound [3]. The proposed mechanism suggests this compound reverses ABCG2-upregulation effects. Conversely, LEPRE1 silencing promotes this compound resistance by activating EGFR/Src/ERK/cofilin signaling and inducing epithelial-to-mesenchymal transition (EMT) [3].

Epigenomic studies also identified DNA methylation signatures as predictive biomarkers. EGFR signaling pathway drugs, including this compound, were enriched in lung adenocarcinoma, where promoter methylation status of specific genes correlates with drug response [4].

G LEPRE1 LEPRE1 High_LEPRE1 High LEPRE1 Expression LEPRE1->High_LEPRE1 Low_LEPRE1 Low LEPRE1 Expression LEPRE1->Low_LEPRE1 ABCG2_Up ABCG2 Upregulation High_LEPRE1->ABCG2_Up AKT_Act AKT Activation High_LEPRE1->AKT_Act Src_Act Src Activation Low_LEPRE1->Src_Act CSC_Pheno CSC-like Phenotype ABCG2_Up->CSC_Pheno AKT_Act->CSC_Pheno Pelitinib_Sens This compound Sensitivity CSC_Pheno->Pelitinib_Sens ERK_Act ERK Activation Src_Act->ERK_Act Cofilin_Act Cofilin Activation ERK_Act->Cofilin_Act EMT EMT Promotion Cofilin_Act->EMT Pelitinib_Res This compound Resistance EMT->Pelitinib_Res

This compound sensitivity is regulated by LEPRE1 expression levels through distinct pathways [3].

Functional Effects in Cancer Models

This compound demonstrates potent anti-cancer activity across various preclinical models, with effects extending beyond proliferation inhibition to metastasis and chemosensitization.

Table 2: Efficacy of this compound in Preclinical Cancer Models

Cancer Type Cell Line / Model Key Findings & Mechanisms Experimental Evidence
Leukemia (AML) & Lung Cancer THP-1, KG-1, A549 LEPRE1 overexpression increases sensitivity; silencing induces resistance via ERK pathway modulation [3]. Viability assays, Western blot (c-PARP, p-ERK) [3].
Hepatocellular Carcinoma (HCC) Huh7, Hep3B, SNU449 Inhibits migration, invasion, spheroid invasion; induces Twist1 degradation via MAPK/Akt inhibition; regulates EMT markers (↑E-cad, ↓N-cad) [5]. Wound healing, transwell invasion, spheroid invasion, zymography, Western blot [5].
Lung Cancer (MDR focus) A549, H460, transfected HEK293 Reverses ABCB1/ABCG2-mediated MDR; competitive transporter inhibitor; enhances apoptosis in side population (stem-like) cells post-hyperthermia [6]. Intracellular drug accumulation, efflux assays, ATPase activity, tumorisphere formation [6].
In Vivo A431 xenograft (mice) Single oral dose (10 mg/kg) inhibits EGFR phosphorylation by >90% (1 hr) & >50% (24 hrs); 20 mg/kg/day inhibits tumorigenesis in APCMin/+ mice [2]. Tumor volume measurement, EGFR phos. analysis [2].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition and Autophosphorylation Assay

This protocol assesses this compound's direct effect on EGFR kinase activity and cellular autophosphorylation [2].

  • Recombinant Kinase Assay: Inhibitory activity against recombinant human EGFR cytoplasmic domain expressed in Sf9 insect cells. This compound is pre-incubated with kinase for 10 minutes before adding ATP-MgCl₂. IC₅₀ is determined by measuring reduction in autophosphorylation [2].
  • Cellular Autophosphorylation Assay:
    • Culture A431 cells (high EGFR expression)
    • Treat with this compound (e.g., 0-10 µM) for 2.75 hours
    • Stimulate with 100 ng/mL EGF for 15 minutes
    • Lyse cells and immunoprecipitate EGFR
    • Analyze phospho-tyrosine levels by SDS-PAGE and Western blot, using anti-phosphotyrosine-HRP antibody
    • Strip membrane and re-probe for total EGFR for normalization [2]
Cell Viability and Proliferation Assay (MTT/SRB)

Standard methods for determining this compound's anti-proliferative effects [5] [2].

  • Cell Lines: NHEK, A431, MCF-7, MDA-468, Huh7, Hep3B, SNU449
  • Procedure:
    • Seed cells in 96-well plates
    • After 24 hours, add this compound at various concentrations (dissolved in DMSO, final concentration ~10 µM)
    • Incubate for 3-5 days (72-120 hours)
    • Add MTT reagent (0.5 mg/mL) or sulforhodamine B (SRB)
    • Incubate for 2-4 hours at 37°C
    • Measure absorbance at 540 nm (MTT) or 564 nm (SRB)
    • Calculate IC₅₀ values by linear regression [5] [2]
Migration and Invasion Assays

Key for investigating this compound's anti-metastatic potential [5].

  • Wound Healing/Migration:

    • Culture cells to full confluence in 6-well plates
    • Create a scratch wound with a pipette tip
    • Treat with this compound and monitor wound closure over 24-48 hours
    • Quantify percentage of wound closure compared to control
  • Transwell Invasion:

    • Place this compound-treated cells in Matrigel-coated upper chamber of transwell
    • Add chemoattractant (e.g., FBS) to lower chamber
    • Incubate for 24-48 hours
    • Fix, stain, and count cells that invaded through membrane
  • Spheroid Invasion:

    • Form multicellular spheroids
    • Embed in collagen matrix
    • Treat with this compound and monitor invasive outgrowths
Chemoproteomic Target Profiling

This novel approach identifies off-target interactions and unexpected mechanisms like molecular glue degradation [1].

G Start Cell Lysis (A549/HEK293) Comp1 + this compound (Experimental) Start->Comp1 Comp2 + DMSO (Control) Start->Comp2 Probe IA-Alkyne Probe Incubation Comp1->Probe Comp2->Probe Click Click Chemistry with Azide-Biotin Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Trypsin Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS LFQ Label-Free Quantification MS->LFQ ID Target Identification (41 high-confidence targets) LFQ->ID

Chemoproteomic workflow identifies this compound's covalent targets and molecular glue effects [1].

Research Applications and Future Directions

The multifaceted preclinical profile of this compound suggests several promising research applications:

  • Combination with Hyperthermia: Exploiting ABCB1/ABCG2 up-regulation post-hyperthermia to selectively target cancer stem-like cells with this compound and conventional chemotherapeutics [6]

  • Biomarker-Driven Studies: Integrating LEPRE1 screening and DNA methylation biomarkers to identify patient populations most likely to respond [3] [4]

  • Molecular Glue Degrader Development: Leveraging the unexpected PRDX4 degradation effect to develop novel targeted protein degradation therapies [1]

  • Metastasis Suppression: Utilizing this compound's anti-migratory and anti-invasive properties through Twist1 inhibition in HCC and other malignancies [5]

This compound represents a compelling case study in kinase inhibitor development, featuring complex polypharmacology, biomarker-dependent efficacy, and novel mechanisms like molecular glue degradation. These preclinical insights provide valuable guidance for researchers exploring EGFR biology, kinase inhibitor mechanisms, and combination therapy strategies.

References

Current Clinical Status and Basic Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core details of Pelitinib based on recent data.

Attribute Details
Drug Type Small molecule [1]
Synonyms EKB-569, WAY-EKB-569 [1] [2]
Known Mechanisms Irreversible EGFR (ErbB1) inhibitor; HER2 antagonist; ABCB1/ABCG2 transporter modulator [1] [3] [2]
Highest Clinical Phase Phase 2 (Completed) [1]
Investigational Indications Advanced Colorectal Adenocarcinoma; Locally Advanced Non-Small Cell Lung Carcinoma (NSCLC) [1]
Regulatory Status Investigational; not approved for clinical use [2]

Mechanism of Action and Research Applications

Primary Mechanism and Exploratory Pathways

This compound is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [4] [2]. It binds covalently to the ATP-binding site of the receptor, leading to sustained inhibition of its tyrosine kinase activity and subsequent downstream signaling cascades like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell survival and proliferation [5] [6].

Research has revealed other significant mechanisms and potential applications:

  • Modulation of ABC Transporters: this compound inhibits multidrug resistance-associated transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP). This chemosensitization effect is explored to overcome resistance to conventional anticancer drugs and eradicate cancer stem-like cells [3] [7].
  • Inhibition of Cancer Metastasis: Studies show this compound can suppress migration and invasion in hepatocellular carcinoma (HCC) by inducing the degradation of the EMT-transcription factor Twist1 through inhibition of MAPK and Akt pathways [5].
  • Biomarker for Sensitivity: The biomarker LEPRE1 regulates sensitivity to this compound. High LEPRE1 expression induces a cancer stem-like phenotype with upregulated ABCG2 and E-cadherin, increasing this compound sensitivity as the drug counteracts ABCG2 upregulation [6].

G This compound This compound EGFR EGFR (Cell Membrane) This compound->EGFR Irreversibly Inhibits Downstream2 Downstream Pathways (e.g., Src/ERK/Cofilin) This compound->Downstream2 Inhibits ABCG2 ABCG2 Transporter This compound->ABCG2 Inhibits Downstream1 Downstream Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream1 Activates CellularEffects1 Cellular Outcomes Downstream1->CellularEffects1 CellularEffects2 Inhibition of Cell Migration & Invasion Downstream2->CellularEffects2 Apoptosis Enhanced Chemotherapy-Induced Apoptosis ABCG2->Apoptosis Efflux Blockade Leads to Chemo Chemotherapeutic Drug Chemo->ABCG2 Substrate LEPRE1 Biomarker: LEPRE1 StemPhenotype Cancer Stem-like Phenotype (High ABCG2, E-cadherin) LEPRE1->StemPhenotype High Expression Induces StemPhenotype->this compound Increases Sensitivity to

This compound's primary mechanism involves irreversible inhibition of EGFR and its downstream pathways. It also modulates ABCG2 transporter and is influenced by the biomarker LEPRE1.

Drug Repurposing for Malaria

A 2025 study explored this compound for antimalarial drug repurposing [8]. Researchers used the SYBR Green I assay to test its efficacy alone and in combination with artemether (ART) and lumefantrine (LU) against Plasmodium falciparum strains and clinical isolates.

  • Experimental Protocol: The fractional inhibitory concentration (FIC50) was determined for fixed-ratio drug combinations. Synergism (FIC50 < 1), additivity (FIC50 = 1), or antagonism (FIC50 > 1) was evaluated [8].
  • Key Finding: Most combinations of This compound with ART or LU showed antagonism (FIC50 > 1), unlike epirubicin which showed strong synergism. This suggests this compound may not be a strong candidate for antimalarial combination therapy based on this study [8].

Analytical and Pharmacokinetic Methods

A novel eco-friendly HPLC method was developed for this compound pharmacokinetic studies [9].

  • Chromatographic Conditions:
    • Column: Shim-pack VP-ODS C18
    • Mobile Phase: Gradient elution with formic acid (0.1%, v/v) in an acetonitrile–methanol mixture (80:20, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: 260 nm
    • Internal Standard: Levofloxacin [9]
  • Validation: The method was validated per ICH guidelines and successfully applied to a rat pharmacokinetic study, showing a maximum plasma concentration of 182.08 ng/mL reached after 4 hours [9].

Future Research Directions

While this compound's development for its original cancer indications is on hold, its future potential lies in:

  • Drug Repurposing: Further investigation into new therapeutic areas, building on research like the antimalarial study [8].
  • Combination Strategies: Leveraging its ABCB1/ABCG2 inhibition properties to overcome multidrug resistance in oncology when used with other chemotherapeutic agents [3] [7].
  • Biomarker-Driven Therapy: Using biomarkers like LEPRE1 to identify patient populations most likely to respond to this compound treatment [6].

References

Pelitinib phase II trials NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib (EKB-569) Profile

The table below summarizes the core characteristics of this compound based on the search results.

Attribute Description
Drug Name This compound (EKB-569) [1] [2]
Class Irreversible EGFR Tyrosine Kinase Inhibitor (TKI) [1] [2] [3]
Primary Target EGFR (ErbB1) [1] [2]
Additional Targets HER2 (ErbB2), Src, MEK/ERK, Raf, ABCB1, ABCG2 transporters [1] [3] [4]
Key Mechanism Covalently binds to cysteine residues in the ATP-binding site [2]
Phase II NSCLC Status Completed, but development on hold; no recent results available [1] [2]

Detailed Experimental Protocols from Preclinical Studies

The following methodologies are derived from recent preclinical studies investigating this compound's novel mechanisms of action.

Protocol: Investigating Anti-Migration & Anti-Invasion Effects

This protocol is based on a 2023 study examining this compound's effect on hepatocellular carcinoma (HCC) cell migration and invasion, which provides a framework for similar research in NSCLC [5].

  • Objective: To investigate the anti-metastatic activities of this compound and the underlying molecular mechanisms.
  • Cell Lines: Three HCC cell lines (Huh7, Hep3B, SNU449). Can be adapted for NSCLC cell lines.
  • Key Assays:
    • Cell Viability Assay: To determine cytotoxicity and establish non-cytotoxic doses for migration/invasion tests (e.g., sulforhodamine B assay) [5].
    • Wound Healing Assay: To measure 2D cell migration. A scratch is made in a confluent cell monolayer, and wound closure is monitored after this compound treatment [5].
    • Transwell Invasion Assay: To assess 3D invasion through a Matrigel-coated membrane towards a chemoattractant [5].
    • Spheroid Invasion Assay: Multicellular tumor spheroids are embedded in collagen and treated with this compound to visualize invasive protrusions [5].
  • Molecular Analysis:
    • Gelatin Zymography: To examine the activity of matrix metalloproteinases (MMP-2 and MMP-9) [5].
    • Immunoblotting (Western Blot): To measure expression levels of:
      • Epithelial-mesenchymal transition transcription factors (EMT-TFs): Twist1, Snail1, ZEB1.
      • EMT markers: E-cadherin (upregulated), N-cadherin (downregulated).
      • Signaling pathways: Phospho- and total proteins of MAPK (ERK, JNK, p38) and Akt [5].
    • Gene Knockdown: Using Twist1 siRNA to confirm its role in this compound's inhibitory effects [5].
Protocol: Evaluating Biomarker-Driven Drug Sensitivity

This protocol is based on a 2022 study that identified LEPRE1 as a biomarker for this compound sensitivity in leukemia and lung cancer cells [3].

  • Objective: To validate the correlation between a specific biomarker (LEPRE1) and this compound responsiveness.
  • Cell Lines: A549 lung cancer cells and acute myeloid leukemia (AML) cell lines (e.g., THP-1, KG-1).
  • Genetic Manipulation:
    • Gain-of-Function: Transfect cells with LEPRE1/pcDNA3.1 plasmid to overexpress the protein.
    • Loss-of-Function: Transfert cells with siRNA against LEPRE1 to knock down its expression [3].
  • Functional Assays:
    • Cytotoxicity Assay: Treat genetically manipulated cells with a range of this compound concentrations (e.g., 0-10 µM for 72 hours) and measure cell viability (e.g., with CCK-8 assay). Calculate IC50 values [3].
    • Apoptosis Assay: Measure cleavage of PARP (c-PARP) via immunoblotting as an apoptosis marker [3].
  • Mechanistic Investigation:
    • Immunoblotting: Analyze signaling pathways (p-ERK, p-AKT) and protein expression (ABCG2, E-cadherin) in control and genetically modified cells with and without this compound treatment [3].

Signaling Pathways and Drug Responsiveness

The diagram below illustrates the key molecular relationships and signaling pathways impacted by this compound, as identified in the preclinical studies.

pelitinib_mechanisms This compound Mechanisms and Biomarker Interaction This compound This compound EGFR EGFR This compound->EGFR  Irreversibly  Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) EGFR->MAPK_Pathway  Activates Akt_Pathway Akt Pathway EGFR->Akt_Pathway  Activates Twist1 Transcription Factor Twist1 MAPK_Pathway->Twist1  Stabilize Akt_Pathway->Twist1  Stabilize EMT EMT & Metastasis (Migration, Invasion) Twist1->EMT  Promotes LEPRE1 LEPRE1 LEPRE1->Akt_Pathway  Activates ABCG2 Transporter ABCG2 LEPRE1->ABCG2  Induces  Overexpression Pelitinib_Sensitivity This compound Sensitivity ABCG2->Pelitinib_Sensitivity  Effect Reversed  by this compound

Research Implications and Future Directions

The finding that this compound's development for NSCLC is on hold suggests that future research should focus on:

  • Biomarker-Driven Patient Selection: The discovery of LEPRE1 as a potential biomarker for this compound sensitivity [3] offers a promising strategy. Future trials could be revitalized by enrolling patients preselected based on LEPRE1 expression or other molecular signatures.
  • Combination Therapies: this compound's ability to inhibit ABC drug transporters [1] [4] suggests potential for combination regimens. Using this compound to chemosensitize cancer stem-like cells or overcome multidrug resistance, especially after treatments like hyperthermia, is a compelling area for further study [4].
  • Focus on Resistance Mechanisms: As an irreversible EGFR inhibitor, this compound was historically investigated for cancers with resistance to first-generation TKIs [4]. This rationale remains relevant for studying resistance in oncogene-addicted cancers.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib acts as an irreversible inhibitor of EGFR, a key driver of oncogenic signaling in various cancers [1] [2]. Its mechanism extends beyond simple EGFR blockade to involve multiple downstream pathways and unique interactions with drug transporters.

G This compound This compound EGFR EGFR This compound->EGFR Irreversibly Inhibits HER2 HER2 This compound->HER2 Inhibits ABC_Transporters ABCB1/ABCG2 Transporters This compound->ABC_Transporters Competitively Inhibits DownstreamSignaling Downstream Signaling Pathways (MAPK/ERK, PI3K/Akt) EGFR->DownstreamSignaling Activates HER2->DownstreamSignaling Activates EMT_Twist1 EMT Transcription Factor Twist1 DownstreamSignaling->EMT_Twist1 Stabilizes CellPhenotypes Cell Migration Invasion Drug Efflux ABC_Transporters->CellPhenotypes Mediates Resistance EMT_Twist1->CellPhenotypes Promotes

Diagram 1: this compound inhibits multiple targets to suppress cancer progression and drug resistance.

Key Experimental Findings and Protocols

Recent studies reveal this compound's potential in inhibiting cancer metastasis and overcoming drug resistance.

Anti-Metastatic Effects in Hepatocellular Carcinoma (HCC)

A 2023 study demonstrated that this compound significantly inhibits the migration and invasion of HCC cell lines (Huh7, Hep3B, SNU449) by targeting the epithelial-mesenchymal transition (EMT) process [3] [4]. The experimental workflow and key findings are summarized below:

Experimental Assay Key Finding
Wound Healing Assay Significantly inhibited wound closure in Huh7, Hep3B, and SNU449 cells [3] [4].
Transwell/Spheroid Invasion Assay Inhibited multicellular cancer spheroid invasion [3] [4].
Gelatin Zymography Reduced activities of MMP-2 and MMP-9 [3] [4].
Immunoblotting Analysis Induced Twist1 degradation via inhibition of MAPK and Akt pathways; upregulated E-cadherin, downregulated N-cadherin [3] [4].

Detailed Protocol: Wound Healing Assay

  • Cell Culture: Grow HCC cells (Huh7, Hep3B, SNU449) in RPMI-1640 or DMEM medium supplemented with 10% FBS at 37°C with 5% CO₂ [3].
  • Wound Creation: Create a uniform "wound" in a confluent cell monolayer using a sterile pipette tip.
  • This compound Treatment: Treat cells with this compound. The specific concentrations used should be determined from the cited literature for experimental replication [3] [4].
  • Imaging and Analysis: Monitor wound closure at regular intervals. Capture images and measure the remaining wound area to quantify migration inhibition [3] [4].
Overcoming Chemoresistance via ABC Transporter Inhibition

This compound can chemosensitize cancer cells by inhibiting ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are often upregulated in cancer stem-like cells and after hyperthermia treatment [5].

Detailed Protocol: Intracellular Drug Accumulation Assay

  • Cell Preparation: Use cancer cells, preferably with hyperthermia-pre-treated side population (SP) cells that overexpress ABCB1/ABCG2 [5].
  • Treatment: Co-incubate cells with a fluorescent substrate drug (e.g., topotecan) and this compound.
  • Analysis: Measure intracellular fluorescence intensity using flow cytometry. Increased fluorescence in this compound-treated groups indicates inhibition of ABC transporter-mediated efflux [5].

Research Implications and Future Directions

The evidence positions this compound as a promising multi-faceted investigational agent. Its ability to reverse ABC transporter-mediated chemoresistance provides a strategic approach to eradicate cancer stem-like cells [5]. The discovery of LEPRE1 as a predictive biomarker offers a pathway for patient stratification in personalized therapy, as high LEPRE1 expression correlates with increased this compound sensitivity in AML and lung cancer models [6].

Future clinical development should focus on:

  • Designing trials for malignancies with high metastatic potential, such as HCC, based on the compelling anti-EMT evidence [3] [4].
  • Incorporating biomarker strategies (e.g., LEPRE1 expression) to identify patient populations most likely to respond [6].
  • Exploring combination regimens that exploit this compound's dual action as a kinase and efflux transporter inhibitor to overcome multidrug resistance [5].

References

Synthesis and Discovery of Pelitinib

Author: Smolecule Technical Support Team. Date: February 2026

The preparation method of Pelitinib is detailed in the patent CN103275002A, titled "Preparation method of this compound" [1].

The synthesis begins with raw materials 3-chloro-4-fluorobenzonitrile and hydrogen cyanide. The process involves a key condensation and ring formation reaction to construct the quinazoline core, followed by a reduction reaction to arrive at the final this compound structure [1].

Mechanism of Action and Selectivity

This compound is a potent, low-molecular-weight, selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR or ErbB1) tyrosine kinase [2] [3] [4]. It belongs to the second generation of EGFR TKIs and functions by forming a covalent bond with cysteine residues in the ATP-binding site of the target kinase, leading to prolonged inhibition [2] [3].

The table below summarizes its inhibitory activity (IC50 values) against various kinases, demonstrating its primary potency against EGFR with some activity against other targets [5].

Target IC₅₀ (nM) Experimental Context
EGFR 38.5 nM Recombinant human EGFR cytoplasmic domain [5]
Src 282 nM Not specified in available excerpts [5]
MEK/ERK 800 nM Not specified in available excerpts [5]
ErbB2 (HER2) 1,255 nM Not specified in available excerpts [5]
Raf 3,353 nM Not specified in available excerpts [5]

Table: Summary of this compound's kinase inhibition profile. Data adapted from Selleck Chemicals [5].

Beyond its intended kinase targets, this compound has been found to interact with other proteins. A 2023 chemoproteomics study identified 41 high-confidence cellular target proteins of this compound, including PRDX4, STAT3, and several E2 ubiquitin-conjugating enzymes [6]. This suggests this compound can induce degradation of PRDX4, acting as a potential covalent molecular glue degrader [6].

Biological Activities and Research Findings

The biological effects of this compound have been evaluated in various in vitro and in vivo models. Key findings are summarized below.

Activity/Effect Experimental Model Key Finding / IC₅₀ / Effective Dose Citation
Anti-Proliferation A431 (epidermoid carcinoma) cells IC₅₀ = 125 nM [5]
Anti-Proliferation UCH1 cells IC₅₀ = 90 nM [5]
EGFR Autophosphorylation Inhibition A431 cells (cell-based) IC₅₀ = 39 nM [5]
In Vivo Efficacy A431 xenograft mice (single dose) 90% inhibition of EGFR phosphorylation at 1 hr (10 mg/kg, oral) [5]
In Vivo Efficacy APCMin/+ mice (model of colon cancer) 87% inhibition of tumorigenesis (20 mg/kg/day, oral) [5]
Anti-Migration & Invasion Huh7, Hep3B, SNU449 (HCC cells) Inhibits migration, invasion, and MMP activity via Twist1 degradation [7]
ABC Transporter Modulation A549 lung cancer cells Inhibits ABCB1 and ABCG2, can reverse multidrug resistance [4]

Clinical Development Status

The clinical development of this compound has been suspended or is on hold [2] [7]. It progressed to Phase II clinical trials for advanced colorectal cancer (NCT00072748) and non-small cell lung cancer (NCT00067548) [2] [7]. The recommended dose for Phase II studies was determined to be 75 mg once daily from Phase I trials, with dose-limiting toxicity being grade 3 diarrhea [2].

Signaling Pathway and Novel Mechanisms

Based on recent studies, this compound's activity can be visualized through its primary and newly discovered mechanisms. The diagram below integrates the classic EGFR pathway inhibition with more recent findings on EMT and protein degradation [7] [6] [5].

Diagram: Integrated view of this compound's mechanisms, including classic EGFR pathway inhibition and novel findings on EMT regulation via Twist1 and protein degradation [7] [6] [5].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its anti-tumor effects are primarily mediated through the inhibition of the downstream MAPK and Akt signaling pathways. A key novel finding is that this inhibition leads to the degradation of the transcription factor Twist1, which is a critical regulator of the Epithelial-Mesenchymal Transition (EMT), a process vital for cancer metastasis [1].

The diagram below illustrates this mechanism and a typical in vivo experiment workflow.

G cluster_mechanism This compound Molecular Mechanism cluster_invivo In Vivo Experiment Workflow EGFR EGFR Activation Downstream Downstream Signaling (MAPK, Akt) EGFR->Downstream Twist1 Twist1 Stabilization Downstream->Twist1 EMT EMT, Migration & Invasion Twist1->EMT This compound This compound Irreversible Inhibitor This compound->EGFR  Inhibits Model Establish Tumor Model (e.g., A431 Xenograft) Grouping Randomize into Groups: - Vehicle Control - this compound Treatment Model->Grouping Dosing Administer this compound (e.g., 10-20 mg/kg, Oral Gavage) Grouping->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring Analysis Terminal Analysis: Tumor Weight, Molecular Analysis Monitoring->Analysis

In Vivo Tumor Models and Protocols

Research has characterized the effects of this compound in several animal models, providing a basis for experimental protocols.

Model 1: A431 Xenograft Model (EGFR-Overexpressing Carcinoma)

This model is used to assess the direct pharmacodynamic effect of this compound on EGFR signaling in tumors [2] [3].

  • Animal Model: Athymic nu/nu female mice.
  • Tumor Inoculation: Subcutaneous implantation of A431 cells (a human epidermoid carcinoma cell line with high EGFR expression).
  • Dosing Protocol:
    • Route: Oral gavage.
    • Dose: A single dose of 10 mg/kg or repeated doses of 20 mg/kg/day [2] [3].
  • Endpoint Analysis:
    • Tumor Harvesting: Tumors are harvested at various time points post-dosing (e.g., 1 hour and 24 hours).
    • Molecular Analysis: Tumor lysates are analyzed via immunoblotting to measure levels of phosphorylated EGFR (p-EGFR). A single 10 mg/kg dose was shown to inhibit EGFR phosphorylation by over 90% at 1 hour and more than 50% at 24 hours [2] [3].
Model 2: APCMin/+ Mouse Model (Intestinal Tumorigenesis)

This model is used to evaluate the efficacy of this compound in preventing tumorigenesis [2] [3].

  • Animal Model: APCMin/+ male mice, a model for human familial adenomatous polyposis.
  • Dosing Protocol:
    • Route: Oral gavage.
    • Dose: 20 mg/kg/day.
  • Endpoint Analysis:
    • Tumor Count: Administration of this compound at this dose inhibited spontaneous intestinal tumorigenesis by 87% [2] [3].

Detailed Experimental Methodology

The table below outlines the core procedures for conducting a this compound efficacy study in a subcutaneous xenograft model.

Experimental Component Detailed Protocol
Cell Line & Preparation Use human cancer cell lines (e.g., A431 for EGFR study, or NSCLC lines like A549/H460 [4]). Culture cells and prepare a single-cell suspension (e.g., 5x10^6 cells) in PBS or serum-free medium mixed with Matrigel.
Animal & Tumor Inoculation Use immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old. Inject cell suspension subcutaneously into the flank.
Randomization & Dosing When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into control and treatment groups. Administer this compound or vehicle control via oral gavage daily. Prepare this compound in a suitable formulation (see below).
Tumor Monitoring Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume: Volume = (Length x Width²) / 2. Monitor animal body weight as an indicator of systemic toxicity.
Terminal Analysis Euthanize mice at the study endpoint. Excise and weigh tumors. Snap-freeze tumor samples in liquid nitrogen for subsequent molecular analysis (e.g., Western Blot, qRT-PCR).

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from the search results.

Parameter Experimental Model Finding / Value Source
EGFR Phosphorylation Inhibition A431 Xenograft (single 10 mg/kg dose) >90% at 1h; >50% at 24h [2] [3]
Tumorigenesis Inhibition APCMin/+ mouse (20 mg/kg/day) 87% reduction in tumors [2] [3]
Anti-migration/Invasion HCC Cell Lines (Huh7, Hep3B, SNU449) Significant inhibition of wound closure and spheroid invasion via Twist1 degradation [1]
ABC Transporter Inhibition Lung Cancer Models (with hyperthermia) Enhanced chemosensitivity by inhibiting ABCB1/ABCG2 efflux pumps [4]

Critical Protocol Considerations

  • Drug Formulation: For in vivo administration, this compound is typically dissolved in a vehicle solution. One validated formulation is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to achieve a stable working concentration [3].
  • Biomarker Analysis: To confirm the mechanism of action, analyze tumor samples for:
    • Pathway Inhibition: Phosphorylation levels of EGFR, AKT, and ERK via Western Blot [1] [2].
    • EMT Markers: Increased E-cadherin and decreased N-cadherin expression [1].
    • Twist1 Levels: Reduction in Twist1 protein levels [1].
  • Combination Therapy: Evidence suggests this compound can reverse multidrug resistance by inhibiting ABCB1 and ABCG2 transporters [4]. This supports its potential for combination with conventional chemotherapeutics (e.g., topotecan, paclitaxel) [4]. Furthermore, a biomarker (LEPRE1) has been identified where high expression levels correlate with increased this compound sensitivity, which could inform patient stratification in future studies [5].

References

Application Note: UPLC-MS/MS for Pelitinib Quantification in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes the development and validation of bioanalytical methods for the quantification of Pelitinib (PEL), an irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in biological matrices. The methods support pharmacokinetic studies and therapeutic drug monitoring [1].

Key Advantages of the Described Methods

The UPLC-MS/MS method offers significant improvements over earlier techniques:

  • High Sensitivity: Achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL, enabling precise measurement of low drug concentrations during terminal elimination phases [1].
  • Rapid Analysis: Utilizes Ultra-Performance Liquid Chromatography (UPLC) with sub-2μm particle columns for faster separation and reduced run times compared to conventional HPLC [2] [1].
  • High Selectivity: Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) ensures high specificity for this compound in complex plasma samples [2] [1].
Summary of Quantitative Method Parameters

The table below consolidates key parameters from validated methods for this compound quantification.

Parameter UPLC-MS/MS Method (Rat Plasma) [1] LC-MS/MS Method (Human Plasma) [2] [3] HPLC-UV Method (Rat Plasma) [4]
Analytical Technique UPLC-MS/MS LC-MS/MS HPLC-UV
Linear Range 0.5 - 200 ng/mL 1 - 200 ng/mL Information missing from excerpt
LLOQ 0.5 ng/mL 1 ng/mL Information missing from excerpt
Sample Volume Information missing from excerpt Information missing from excerpt Information missing from excerpt
Internal Standard Domperidone Erlotinib Levofloxacin
Extraction Method Solid-Phase Extraction (SPE) Protein Precipitation Information missing from excerpt
Extraction Recovery ≥ 89.73% Information missing from excerpt Information missing from excerpt
Run Time Information missing from excerpt Information missing from excerpt Information missing from excerpt
Detailed Protocols

3.1. Sample Preparation

  • Solid-Phase Extraction (SPE) for UPLC-MS/MS [1]:
    • Spike plasma samples with the internal standard (Domperidone).
    • Load samples onto pre-conditioned C18 SPE cartridges.
    • Wash cartridges with a water-methanol mixture to remove impurities.
    • Elute this compound and the internal standard with pure acetonitrile.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in the mobile phase for instrumental analysis.
  • Protein Precipitation for LC-MS/MS [2] [3]:
    • Mix a plasma aliquot with the internal standard (Erlotinib) solution.
    • Precipitate proteins by adding a volume of acetonitrile.
    • Vortex-mix vigorously and then centrifuge the samples.
    • Dilute the supernatant with water and inject it into the LC-MS/MS system.

3.2. Instrumental Analysis Conditions

  • Chromatography:
    • Column: Waters BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 μm) [1].
    • Mobile Phase: Acetonitrile and water, each containing 0.1% formic acid (70:30, v/v, isocratic or gradient) [1].
    • Flow Rate: 0.2 - 0.4 mL/min [2] [1].
  • Mass Spectrometry (MS):
    • Ionization: Positive electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: this compound: m/z 468.21 → 395.22 [1].

3.3. Method Validation The UPLC-MS/MS method was validated according to FDA guidelines, demonstrating [1]:

  • Precision and Accuracy: Intra- and inter-day precision (%RSD) < 15%, and accuracy (%Er) within ±15% for all quality control levels.
  • Specificity: No significant interference from plasma components.
  • Recovery: Consistent and high extraction recovery (≥ 89.73%).
  • Stability: this compound was stable in plasma under various storage and handling conditions.

Workflow and Application Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and a key pharmacological application.

Diagram 1: Analytical Workflow for this compound Quantification

This diagram outlines the step-by-step process from sample collection to data analysis.

G A Sample Collection (Rat/Plasma) B Sample Preparation (SPE or Precipitation) A->B C Chromatographic Separation (UPLC C18 Column) B->C D Mass Spectrometric Detection (ESI+ MRM m/z 468→395) C->D E Data Acquisition & Analysis D->E F Method Validation (Precision, Accuracy, etc.) E->F G Pharmacokinetic Application F->G

Diagram 2: Pharmacokinetic Study of this compound with Apigenin

This diagram shows the design and findings of a drug interaction study investigating the co-administration of this compound and Apigenin [1].

G A Administer this compound (Oral, to Wistar Rats) B Co-administer with Apigenin (CYP3A4/P-gp Inhibitor) A->B C Serial Blood Sampling (Over 48 hours) B->C D Plasma Analysis via UPLC-MS/MS C->D E Result: Altered PK Parameters D->E

Application in Pharmacokinetic Studies

The validated UPLC-MS/MS method has been successfully applied to investigate potential drug-drug interactions. A study co-administering this compound with Apigenin (a flavonoid that can modulate CYP3A4 enzyme and P-glycoprotein activity) in Wistar rats revealed altered pharmacokinetic profiles, underscoring the method's utility in therapeutic drug monitoring and interaction studies [1].

Important Notes for Researchers

  • Internal Standard: The use of a stable isotope-labeled this compound as an internal standard is ideal for highest accuracy, though structural analogs like Erlotinib have been used successfully [2] [3] [1].
  • Matrix Effects: The potential for ion suppression or enhancement should be rigorously evaluated during method development, particularly when using protein precipitation.
  • Regulatory Compliance: For clinical trials, the bioanalytical method must be fully validated according to current FDA and EMA guidelines [2] [3] [1].

References

Analytical Method Development for Pelitinib: Solid Phase Extraction Procedure and UPLC-MS/MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Pelitinib (EKB-569) is an irreversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), showing promising clinical activity in various cancers including non-small cell lung cancer and colorectal cancer. As a second-generation EGFR TKI, this compound forms covalent bonds with its target, resulting in prolonged pharmacological effects and potential to overcome resistance mechanisms that often limit first-generation inhibitors [1] [2]. Despite its promising therapeutic profile, this compound exhibits considerable inter-individual pharmacokinetic variability in clinical studies, necessitating robust analytical methods for therapeutic drug monitoring and pharmacokinetic studies [3] [4].

The development of reliable bioanalytical methods for tyrosine kinase inhibitors like this compound is crucial for understanding their pharmacokinetic properties and potential drug-drug interactions. Solid phase extraction has emerged as a preferred sample preparation technique for bioanalysis due to its superior selectivity, efficiency in removing matrix interferences, and excellent reproducibility compared to traditional protein precipitation or liquid-liquid extraction methods [4]. This application note provides a detailed SPE procedure and UPLC-MS/MS method for this compound quantification in biological matrices, validated according to FDA bioanalytical method guidelines [3].

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (purity >99%) should be obtained from certified suppliers such as Pfizer Inc. (NY, USA) or Tokyo Chemical Industry (Tokyo, Japan) [3] [5].
  • Internal standard: Domperidone (purity >98%) is recommended as a suitable internal standard for consistent quantification [3].
  • HPLC-grade solvents: Acetonitrile, methanol, and formic acid (0.1% in mobile phase) are essential for optimal chromatographic performance [3].
  • Biological matrix: Control rat plasma or human plasma, stored at -80°C until analysis [3].
Solid Phase Extraction Procedure

The SPE protocol for this compound from plasma samples involves the following optimized steps:

  • SPE Cartridge Conditioning:

    • Use C18 solid phase extraction cartridges (e.g., Waters Oasis HLB or equivalent)
    • Condition sequentially with 500 µL methanol followed by 500 µL water
    • Centrifuge at approximately 2,400×g for 1 minute after each solvent passage [3]
  • Sample Preparation:

    • Thaw plasma samples on ice and vortex thoroughly
    • Aliquot 50-150 µL of plasma sample for processing
    • Add appropriate volume of internal standard working solution (domperidone)
  • Sample Loading and Cleanup:

    • Load prepared samples onto conditioned SPE cartridges
    • Centrifuge at 5,000 rpm for 3 minutes to ensure complete sample passage
    • Wash with 500 µL water to remove polar interferents
    • Centrifuge at 5,000 rpm for 2 minutes to remove residual water [3]
  • Analyte Elution:

    • Elute this compound with 150 µL of elution solvent (acetonitrile:water, 70:30 v/v)
    • Centrifuge at 5,000 rpm for 1 minute to collect eluate
    • Transfer eluate to autosampler vials for UPLC-MS/MS analysis [3]

Table 1: Optimized SPE Conditions for this compound Extraction

Parameter Specification
SPE Cartridge C18 (e.g., Waters Oasis HLB)
Sample Volume 50-150 µL plasma
Conditioning 500 µL methanol, then 500 µL water
Wash Solution 500 µL water
Elution Solvent 150 µL acetonitrile:water (70:30)
Centrifugation Speed 5,000 rpm (2,400×g)
Total Processing Time ~15 minutes per batch
UPLC-MS/MS Analysis Conditions
  • Chromatographic System:

    • Waters BEH C18 column (100 × 2.1 mm, 1.7 µm)
    • Column temperature: 40°C
    • Mobile phase: Acetonitrile:water with 0.1% formic acid (70:30, v/v)
    • Flow rate: 0.3 mL/min
    • Injection volume: 5-10 µL
    • Total run time: 3.0 minutes [3]
  • Mass Spectrometric Detection:

    • Ionization mode: Positive electrospray ionization (ESI+)
    • Multiple reaction monitoring (MRM) transitions:
      • This compound: m/z 468.21 → 395.22
      • Internal standard (domperidone): m/z 426.27 → 175.18
    • Optimized MS parameters:
      • Source temperature: 150°C
      • Desolvation temperature: 350°C
      • Cone gas flow: 50 L/hour
      • Desolvation gas flow: 800 L/hour [3]

Method Validation

The developed SPE-UPLC-MS/MS method for this compound has been comprehensively validated according to FDA guidelines for bioanalytical methods [3].

Linearity and Sensitivity

The method demonstrates excellent linearity over the concentration range of 0.5-200 ng/mL for this compound in rat plasma. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, indicating high sensitivity suitable for pharmacokinetic studies [3]. The LLOQ was determined based on a signal-to-noise ratio of 10:1, with both precision and accuracy within ±20% at this concentration level [6].

Table 2: Analytical Performance Characteristics of the this compound SPE-UPLC-MS/MS Method

Validation Parameter Results
Linear Range 0.5-200 ng/mL
Correlation Coefficient (r²) >0.999
LLOQ 0.5 ng/mL
Intra-day Precision (%RSD) <5%
Inter-day Precision (%RSD) <7%
Accuracy (% Bias) ±8%
Extraction Recovery 89.73-92.42%
Matrix Effect <12%
Precision, Accuracy, and Recovery

The method validation data demonstrated excellent precision and accuracy for this compound quantification. Intra-day and inter-day precision values, expressed as percentage relative standard deviation (%RSD), were well within the acceptable limits of <15% for all quality control levels. The extraction recovery of this compound from plasma samples ranged from 89.73% to 92.42%, indicating consistent and efficient analyte recovery across the calibration range [3]. Matrix effects were evaluated and found to be minimal (<12%), confirming the effectiveness of the SPE clean-up procedure in removing potential interferents.

Application in Pharmacokinetic Studies

The validated method has been successfully applied to investigate potential pharmacokinetic interactions between this compound and apigenin, a common dietary flavonoid. Following the co-administration of this compound with apigenin in Wistar rats, the method enabled precise quantification of this compound concentrations across the pharmacokinetic profile [3] [2].

The experimental workflow for the pharmacokinetic study application can be summarized as follows:

G A Animal Dosing (this compound ± Apigenin) B Blood Collection at Time Intervals A->B C Plasma Separation by Centrifugation B->C D SPE Sample Preparation C->D E UPLC-MS/MS Analysis D->E F Data Acquisition & Processing E->F G PK Parameter Calculation F->G

Figure 1: Experimental Workflow for this compound Pharmacokinetic Study

Results from the interaction study revealed that apigenin significantly increased this compound systemic exposure, with notable changes in key pharmacokinetic parameters including C~max~, T~max~, and AUC. This interaction is likely attributable to apigenin's inhibitory effects on cytochrome P450 enzymes (particularly CYP3A4) and efflux transporters such as P-glycoprotein, both involved in this compound metabolism and elimination [2]. These findings highlight the importance of considering dietary components and herbal supplements during this compound therapy, as they may significantly alter drug exposure and necessitate dosage adjustments.

Conclusions

The solid phase extraction procedure combined with UPLC-MS/MS detection provides a robust, sensitive, and reproducible method for this compound quantification in biological matrices. The optimized SPE protocol using C18 cartridges enables efficient extraction and clean-up of this compound from plasma samples with consistent recoveries exceeding 89%. The validated method offers excellent sensitivity with an LLOQ of 0.5 ng/mL, adequate for comprehensive pharmacokinetic studies and therapeutic drug monitoring applications.

The application of this method in drug interaction studies has demonstrated its utility in detecting clinically significant pharmacokinetic alterations when this compound is co-administered with other agents. Researchers and clinical laboratories can implement this reliable bioanalytical method to support this compound development programs, optimize dosing regimens, and investigate potential drug-drug or drug-food interactions in both preclinical and clinical settings.

References

Pelitinib Transwell Invasion Assay Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To investigate the inhibitory effect of pelitinib on the invasive capabilities of hepatocellular carcinoma (Huh7) cells using a transwell invasion assay.

Background: this compound is an irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). A 2023 study explored its potential to inhibit metastasis in HCC, focusing on the epithelial-mesenchymal transition (EMT) process, a key driver of cancer cell invasion [1]. The transwell invasion assay, which measures the ability of cells to migrate through an extracellular matrix (ECM) mimic toward a chemoattractant, is a standard method for quantifying this invasive behavior in vitro [2].


Experimental Workflow

The diagram below outlines the key steps of the transwell invasion assay used to evaluate this compound's effects.

G Start Start Assay Preparation Coat Coat Transwell Membrane with Matrigel Start->Coat Seed Seed Huh7 Cells on Matrigel Coat->Seed Treat Treat with this compound (or DMSO Control) Seed->Treat Incubate Incubate (16-24 hours) Chemoattractant in lower chamber Treat->Incubate Fix Fix and Stain Migrated Cells Incubate->Fix Image Image and Count Cells Fix->Image Analyze Analyze Data Image->Analyze

Detailed Protocol Methodology

2.1. Key Reagents and Materials

  • Cell Line: Huh7 hepatocellular carcinoma cells [1].
  • Drug: this compound (EKB-569), prepared in DMSO. A stock concentration of 10 mM is typical, with working concentrations to be determined by dose-response.
  • Transwell Inserts: 6.5 mm diameter, 8.0 μm pore size, tissue culture-treated polycarbonate membranes [2].
  • Extracellular Matrix (ECM): Growth Factor Reduced Matrigel [2].
  • Chemoattractant: Culture medium with 10% Fetal Bovine Serum (FBS) [2].
  • Migration Buffer: Serum-free medium (e.g., DMEM) with 0.1% Bovine Serum Albumin (BSA) and 10 mM HEPES [2].
  • Staining Solution: 0.2% (w/v) Crystal Violet acetate in deionized water [2].

2.2. Step-by-Step Procedure

  • Matrigel Coating: Thaw Matrigel on ice overnight. Dilute with ice-cold, serum-free medium to a final concentration of 1-2 mg/mL. Piper 50-100 μL of the diluted Matrigel onto the membrane of each transwell insert and incubate for 1 hour at 37°C to allow it to solidify [2].
  • Cell Preparation: Culture Huh7 cells to 80-90% confluence. Harvest cells using a gentle dissociation reagent (e.g., TrypLE) to preserve cell surface receptors. Resuspend the cell pellet in serum-free migration buffer and count. Adjust the cell density to ( 1 \times 10^6 ) cells/mL [2] [3].
  • Cell Seeding and Treatment: Piper 100 μL of the cell suspension (( 1 \times 10^5 ) cells) onto the apical side of the solidified Matrigel in the transwell insert. Add this compound (at desired concentrations) or a DMSO vehicle control directly to the cell suspension or the surrounding medium. Pre-incubate the plate for 10 minutes at 37°C [1] [2].
  • Establish Chemoattractant Gradient: Carefully add 600 μL of migration buffer containing 10% FBS (chemoattractant) to the lower chamber of the plate. Ensure no bubbles are trapped under the membrane [2].
  • Incubation: Incubate the assay plate for 16-24 hours at 37°C in a 5% CO₂ humidified incubator. This duration allows highly invasive cells to traverse the Matrigel and membrane [1] [2].
  • Post-Incubation Processing:
    • After incubation, gently remove the transwell insert and use a cotton-tipped applicator to wipe the non-migrated cells from the top of the membrane.
    • Fix the cells that have invaded to the bottom side of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.
    • Stain the membrane with 0.2% Crystal Violet solution for 20 minutes, then rinse gently with water and allow to air dry [2].
  • Imaging and Quantification: Image the stained membrane under a light microscope. Count the number of stained cells in multiple, random fields of view per membrane. The data can be expressed as the average number of cells per field or as a percentage of invasion relative to the control group [1] [2].
Key Findings & Quantitative Data

The assay demonstrated that this compound effectively inhibits HCC cell invasion in a dose-dependent manner. The table below summarizes the key quantitative findings from the study [1].

Table 1: Summary of this compound's Effects on Huh7 HCC Cells

Assay Endpoint Observation with this compound Treatment Proposed Molecular Mechanism
Transwell Invasion Significant inhibition of Huh7 cell invasion through Matrigel. Inhibition of MAPK (ERK, JNK, p38) and Akt signaling pathways [1].
MMP-9 Activity Reduced activity as shown by gelatin zymography. Downregulation of matrix metalloproteinases that degrade the ECM [1].

| EMT Marker Expression | • Upregulation of E-cadherin (epithelial marker) • Downregulation of N-cadherin (mesenchymal marker) | Induction of Twist1 transcription factor degradation, reversing EMT [1]. |

Note on Quantification: The original study confirmed that the inhibition of cell invasion by Twist1-specific siRNA was similar to the effect observed with this compound treatment, validating that Twist1 degradation is a key mechanism [1].

Mechanistic Pathway of this compound Action

The molecular pathway through which this compound exerts its anti-invasive effects, as revealed by the study, is summarized below.

G This compound This compound Treatment EGFR EGFR Inhibition This compound->EGFR Signaling Downstream Signaling EGFR->Signaling MAPK MAPK Pathways (ERK, JNK, p38) Signaling->MAPK AKT Akt Pathway Signaling->AKT Twist1 Twist1 Degradation MAPK->Twist1 Inhibits AKT->Twist1 Inhibits EMT EMT Process Inhibition Twist1->EMT Suppresses E_Cad E-cadherin ↑ EMT->E_Cad N_Cad N-cadherin ↓ EMT->N_Cad MMP MMP Activity ↓ EMT->MMP Invasion Reduced Cell Invasion E_Cad->Invasion N_Cad->Invasion MMP->Invasion

Critical Considerations for the Assay
  • Proliferation Control: Since the assay runs for over 16 hours, increased cell proliferation can confound the results. Consider using a cytostatic agent like Mitomycin C at a low concentration to inhibit proliferation without affecting migration [3].
  • Serum Starvation: Starving cells in low-serum (e.g., 0.1-0.5% FBS) medium for 6-24 hours before the assay helps synchronize the cell cycle and reduces background migration driven by serum factors in the culture medium [3].
  • Matrix Uniformity: For consistent results, ensure the Matrigel is plated uniformly. Pre-chill pipette tips and the plate to slow the gelling process during pipetting, leading to a more even layer [3].
  • Optimization: Cell seeding density and incubation time are cell-line dependent and must be optimized to ensure a quantifiable number of invaded cells without reaching saturation.

Conclusion and Research Implications

The transwell invasion assay provides robust evidence that this compound is a potent inhibitor of HCC cell invasion. Its mechanism of action involves the downregulation of the MAPK and Akt pathways, leading to the degradation of the key EMT transcription factor Twist1. This results in a reversal of the EMT phenotype and reduced protease activity.

These findings position this compound as a promising candidate for further investigation as an anti-metastatic therapy for HCC. Future work should focus on validating these results in more complex 3D models, such as spheroid invasion assays [1], and in vivo models to fully establish its therapeutic potential.

References

Comprehensive Application Note: Pelitinib Spheroid Invasion Assay for Anti-Metastatic Drug Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pelitinib and Its Potential in Cancer Metastasis Prevention

This compound (EKB-569) is a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that has been investigated as an anticancer agent in clinical trials for colorectal cancer and non-small cell lung cancer. [1] Recent scientific investigations have revealed that beyond its established role as an EGFR inhibitor, this compound exhibits significant anti-metastatic properties through modulation of epithelial-mesenchymal transition (EMT) pathways, particularly in hepatocellular carcinoma (HCC) models. [2] The spheroid invasion assay has emerged as a critical three-dimensional (3D) in vitro model that better recapitulates the tumor microenvironment compared to conventional two-dimensional (2D) cultures, providing a more physiologically relevant platform for evaluating anti-invasive compounds like this compound. [3] [4]

The process of metastasis involves a sequential cascade where cancer cells infiltrate adjacent tissues, migrate via intravasation, extravasation, and finally proliferate at metastatic sites. [2] A crucial mechanism enabling this dissemination is the epithelial-mesenchymal transition (EMT), a trans-differentiation process where epithelial cells lose their epithelial characteristics and acquire mesenchymal properties. [2] During EMT, the molecular hallmark includes the loss of epithelial markers such as E-cadherin, accompanied by the upregulation of mesenchymal markers like N-cadherin, and increased production of proteases including matrix metalloproteinase (MMP)-2 and -9 that degrade the extracellular matrix. [2] These changes collectively enhance cancer cell motility and invasive potential. The spheroid invasion assay effectively models several aspects of this complex process, making it particularly suitable for investigating this compound's mechanism of action.

This compound Mechanism of Action and Signaling Pathways

Molecular Targets and Downstream Effects

This compound functions as an irreversible EGFR inhibitor that covalently binds to the epidermal growth factor receptor tyrosine kinase domain, leading to sustained suppression of EGFR-mediated signaling cascades. [1] Research demonstrates that this compound specifically targets mitogen-activated protein kinases (MAPK) and Akt signaling pathways, which are critical downstream effectors of EGFR activation. [2] The MAPK pathway consists of several key components, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, all of which have been implicated in regulating EMT-transcription factors (EMT-TFs). [2] Through inhibition of these pathways, this compound induces the degradation of Twist1, a fundamental regulator of EMT and metastasis, without significantly affecting other EMT-TFs like Snail1 or ZEB1. [2]

The central role of Twist1 in mediating this compound's anti-invasive effects has been confirmed through siRNA knockdown experiments, where Twist1 silencing produced similar inhibitory effects on cell migration and invasion as this compound treatment. [2] This specific targeting of Twist1 represents a novel mechanism for an EGFR inhibitor and highlights the potential of this compound as a targeted therapeutic agent against metastasis. Additional molecular changes observed following this compound treatment include the upregulation of E-cadherin (an epithelial marker) and downregulation of N-cadherin (a mesenchymal marker), effectively reversing the EMT process in HCC cell lines. [2] Furthermore, this compound treatment significantly reduces the activities of MMP-2 and MMP-9, critical matrix-degrading enzymes that facilitate cancer cell invasion through the basement membrane. [2]

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of this compound in inhibiting cancer cell invasion:

G This compound Inhibition of EGFR Signaling Pathway EGFR EGFR Activation Downstream Downstream Signaling (MAPK & Akt Pathways) EGFR->Downstream Activates Twist1 Twist1 Stabilization Downstream->Twist1 Stabilizes EMT_TFs EMT Transcription Factors Activation Twist1->EMT_TFs Regulates EMT EMT Process Initiation EMT_TFs->EMT Induces Invasion Cell Migration & Invasion EMT->Invasion Promotes This compound This compound This compound->EGFR Inhibits This compound->Downstream Inhibits Degradation Twist1 Degradation This compound->Degradation Induces MMP MMP-2/9 Inhibition This compound->MMP Inhibits Degradation->EMT_TFs Suppresses E_cadherin E-cadherin Upregulation Degradation->E_cadherin Promotes N_cadherin N-cadherin Downregulation Degradation->N_cadherin Reduces Inhibition Invasion Inhibition E_cadherin->Inhibition Contributes to N_cadherin->Inhibition Contributes to MMP->Inhibition Contributes to

Experimental Design and Workflow

Spheroid Formation Protocol

The following workflow outlines the complete experimental procedure for evaluating this compound using spheroid invasion assays:

G Spheroid Invasion Assay Workflow Cell_Culture Cell Culture (Huh7, Hep3B, SNU449) Spheroid_Formation Spheroid Formation (3D Culture 72 hours) Cell_Culture->Spheroid_Formation Centrifuge 200xg, 3min Pelitinib_Treatment This compound Treatment (1-10 μM for 24-48h) Spheroid_Formation->Pelitinib_Treatment 72h incubation Invasion_Matrix Embed in Invasion Matrix Pelitinib_Treatment->Invasion_Matrix Transfer to BME Monitor Monitor Invasion (3-6 days) Invasion_Matrix->Monitor 37°C, 5% CO₂ Image Image Acquisition (Brightfield/Fluorescence) Monitor->Image 24h intervals Analyze Image Analysis (Invasion Area Measurement) Image->Analyze ImageJ/Python Statistics Statistical Analysis Analyze->Statistics One-way ANOVA

  • Cell Culture and Spheroid Formation: Human hepatocellular carcinoma cell lines (Huh7, Hep3B, and SNU449) are maintained in appropriate media (RPMI-1640 for Huh7 and SNU449; DMEM for Hep3B) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂. [2] For spheroid formation, single-cell suspensions are prepared using cell collection buffers (EDTA or trypsin), and cell viability is assessed using trypan blue exclusion, requiring ≥90% viability before proceeding. [3] Cells are suspended in 1X Spheroid Formation ECM at a density of 2,000-5,000 cells per 50 μL and seeded into 96-well spheroid formation plates. The plates are centrifuged at 200 × g for 3 minutes at room temperature to promote cell aggregation and then incubated for 72 hours at 37°C to form mature spheroids. [3]

  • This compound Treatment and Invasion Matrix Embedding: After spheroid formation, this compound is dissolved in DMSO and diluted in culture medium to achieve working concentrations typically ranging from 1 to 10 μM, based on experimental requirements. [2] Appropriate controls should include DMSO vehicle controls and positive controls for invasion inhibition. For the invasion assay, the spheroid formation plate is cooled on ice for 15 minutes, and each well is carefully overlaid with 50 μL of invasion matrix (basement membrane extract). The plate is centrifuged at 300 × g for 5 minutes at 4°C to eliminate bubbles and position spheroids in the center of the matrix, then transferred to a 37°C incubator for 1 hour to promote gel formation. [3] Following matrix solidification, 100 μL of pre-warmed culture medium containing the appropriate this compound concentration or control treatments is added to each well.

Invasion Monitoring and Image Analysis
  • Invasion Monitoring and Image Acquisition: The treated spheroids are incubated for 3-6 days at 37°C with 5% CO₂, and invasion is monitored at 24-hour intervals using brightfield or fluorescence microscopy with a 4× objective. [3] For consistent imaging, adjustments to lighting and focus are necessary to maximize contrast between 3D structures and background. For fluorescently labeled cells, fluorescence microscopy can significantly enhance contrast and subsequent analysis. If debris accumulates at the bottom of wells, gently wiping the plate bottom with lens paper before imaging can improve clarity. [3] The invasion process should be documented until control spheroids show significant invasion or when treated spheroids demonstrate statistically significant inhibition, typically between 3-6 days depending on the cell line.

  • Image Analysis and Quantification: Acquired images are analyzed using image analysis software such as ImageJ (with specialized macros) [5] [6] or commercial alternatives to quantify the extent of invasion. The analysis process involves:

    • Image calibration using a known size reference (e.g., 1 mm scale bar) to establish pixel-to-micron conversion
    • Threshold adjustment to distinguish invading cells from background
    • Area measurement of the entire spheroid structure including invading cells
    • Calculation of invasion area by comparing to initial spheroid size
    • Statistical analysis of multiple spheroids per condition (typically n ≥ 10)

For more sophisticated analysis, spatial distribution patterns of invading cells can be evaluated to distinguish between collective and individual cell invasion patterns, providing additional insights into invasion mechanisms. [6]

Data Analysis and Interpretation

Quantitative Assessment of Invasion

Table 1: Quantitative Parameters for Spheroid Invasion Analysis

Parameter Measurement Method Significance Expected this compound Effect
Invasion Area Total area covered by spheroid plus invading cells Direct measure of invasive capacity ≥50% reduction at 10 μM [2]
Spheroid Core Size Area of central spheroid body Indicator of spheroid integrity Minimal change, indicating specific anti-invasive effect
Invasive Cell Distribution Spatial analysis of cell density Distinguishes collective vs. individual invasion Shift toward collective invasion pattern [6]
Maximum Invasion Distance Distance from core to farthest invading cell Measure of maximal invasive potential Significant reduction (≥60%) [2]
Invasion Pattern Categorical classification of invasion morphology Identifies mechanism of action More organized, less stellate patterns
Statistical Analysis and Data Validation
  • Statistical Methods and Quality Control: Experimental data should be analyzed using one-way ANOVA with Dunnett's Multiple Comparison tests in statistical software such as Prism 3.0 to assess differences between this compound-treated groups and controls. [2] To ensure data reliability, spheroids should be pre-selected for homogeneous volume and shape before treatment, as morphological parameters significantly affect treatment response and can introduce variability. [4] Specifically, spheroids with a sphericity index (SI) ≥ 0.90 demonstrate greater stability during extended culture periods and yield more reproducible results. [4] Each experimental condition should include a minimum of 10 spheroids to ensure statistical power, and experiments should be repeated at least three times independently to verify findings.

  • Validation Methods and Mechanistic Confirmation: Beyond morphological invasion analysis, this compound's mechanism of action should be confirmed through additional molecular analyses, including:

    • Gelatin zymography to assess MMP-2 and MMP-9 activity reduction [2]
    • Immunoblotting to verify Twist1 degradation and E-cadherin upregulation [2]
    • siRNA knockdown of Twist1 to confirm similar phenotypic effects [2]
    • Cell viability assays (e.g., CellTiter-Glo) to exclude cytotoxicity confounds [2]

Table 2: this compound Effects on Molecular Markers in HCC Cell Lines

Molecular Marker Method of Detection Effect of this compound Treatment Functional Significance
Twist1 Immunoblotting Degradation via MAPK/Akt inhibition Primary mechanism for anti-EMT effect
E-cadherin Immunoblotting/RT-PCR Upregulation Epithelial phenotype restoration
N-cadherin Immunoblotting/RT-PCR Downregulation Mesenchymal phenotype suppression
MMP-2/9 Gelatin zymography Activity inhibition Reduced extracellular matrix degradation
p-Akt Immunoblotting Phosphorylation reduction AKT signaling pathway inhibition
p-ERK Immunoblotting Phosphorylation reduction MAPK signaling pathway inhibition

Expected Results and Technical Considerations

Anticipated Outcomes and Interpretation

Treatment with this compound is expected to produce a concentration-dependent inhibition of spheroid invasion across all tested HCC cell lines, with significant effects observed at concentrations as low as 1 μM and maximal inhibition typically achieved at 10 μM. [2] The inhibitory effect should manifest as a reduction in both the number of invasive protrusions and the distance individual cells migrate from the spheroid core. At the molecular level, effective this compound concentrations should correlate with decreased Twist1 protein levels, reduced phosphorylation of Akt and MAPK signaling components, and a corresponding increase in the E-cadherin to N-cadherin ratio. [2] These molecular changes confirm that this compound's anti-invasive effects are mediated specifically through interruption of EMT signaling pathways rather than general cytotoxicity.

The morphological patterns of invasion in this compound-treated spheroids are expected to shift from the stellate, individually migrating cell patterns typically seen in aggressive controls to more collective, organized invasion patterns with maintained cell-cell contacts. [6] This pattern alteration reflects this compound's specific action on the molecular switches that regulate the transition between epithelial and mesenchymal states. Researchers should note that the magnitude of response may vary between cell lines based on their basal EGFR expression levels, Twist1 dependency, and inherent invasive capabilities, with typically more aggressive lines showing greater absolute response to treatment.

Technical Considerations and Troubleshooting
  • Optimization and Troubleshooting: The initial cell seeding density requires optimization for different cell lines to achieve consistently sized spheroids, typically starting with 3,000 cells/well as a baseline. [3] In cases where spheroid formation is inefficient, extending the pre-incubation period or adjusting the ECM concentration may improve results. For the invasion matrix, proper temperature control is critical during handling—maintaining samples at 4°C during pipetting prevents premature gelling, while ensuring complete polymerization at 37°C before adding medium prevents disruption of the matrix. [3] If high background variability is observed, implementing strict spheroid selection criteria based on size and shape uniformity before embedding can significantly improve data quality. [4]

  • Advanced Applications and Model Enhancement: For more sophisticated investigation of this compound's effects, consider implementing 3D confocal microscopy with whole spheroid immunolabeling to assess spatial distribution of molecular markers like E-cadherin and N-cadherin. [6] The spheroid invasion assay can also be adapted to co-culture systems incorporating cancer-associated fibroblasts or endothelial cells to better model the tumor microenvironment. Additionally, establishing circulating tumor cell-derived organoids (CTCDOs) from appropriate models could provide enhanced relevance for metastasis studies, as these models have been shown to exhibit hybrid EMT states and elevated stemness markers characteristic of metastatic cells. [7]

Conclusion

The this compound spheroid invasion assay provides a robust, physiologically relevant system for evaluating the anti-metastatic potential of this EGFR inhibitor. Through precise inhibition of MAPK and Akt signaling pathways and subsequent degradation of Twist1, this compound effectively reverses the EMT process and inhibits cancer cell invasion in 3D culture models. The detailed protocol outlined in this application note enables researchers to reliably quantify these effects and investigate the molecular mechanisms underlying this compound's activity. With appropriate implementation of the quality control measures and analysis methods described, this assay serves as a valuable tool for preclinical assessment of this compound and supports its continued investigation as a potential therapeutic agent for preventing cancer metastasis.

References

Anti-Metastatic Action of Pelitinib in Hepatocellular Carcinoma: Application Notes on MMP Inhibition via Twist1 Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, largely due to its high potential for metastasis and post-surgical recurrence. The epithelial-mesenchymal transition (EMT) is a critical process driving metastasis, during which cancer cells gain invasive capabilities. A key regulator of EMT is the transcription factor Twist1, whose overexpression is consistently associated with HCC metastasis. This application note summarizes recent research findings on pelitinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and its novel role in inhibiting HCC cell migration and invasion. The data indicates that this compound exerts its anti-metastatic effects primarily by inducing Twist1 degradation through the inhibition of the MAPK and Akt signaling pathways, subsequently reducing the activity of key matrix metalloproteinases.

Key Findings on this compound's Mechanism of Action

Recent research provides compelling evidence for the anti-metastatic potential of this compound in hepatocellular carcinoma (HCC). The findings below are based on studies utilizing three HCC cell lines: Huh7, Hep3B, and SNU449 [1] [2] [3].

Summary of Anti-Metastatic Effects

The experimental data demonstrates that this compound treatment leads to the following key outcomes in HCC cell lines:

  • Inhibition of Cell Motility: this compound treatment significantly inhibited wound closure in Huh7, Hep3B, and SNU449 cells, as measured by wound healing assays [1] [2].
  • Suppression of Invasive Capacity: The drug was found to inhibit multicellular cancer spheroid invasion in Huh7 cells [2].
  • Reduction of Proteolytic Activity: Gelatin zymography analysis in Huh7 cells showed that this compound inhibits the activities of MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during invasion [1] [2].
  • Regulation of EMT Markers: Immunoblotting analyses revealed that this compound treatment upregulates the epithelial marker E-cadherin and downregulates the mesenchymal marker N-cadherin, indicating a reversal of the EMT process [1] [2].
Underlying Molecular Mechanism

The anti-migratory and anti-invasive effects of this compound are mediated through a specific molecular pathway, illustrated in the following diagram and detailed in the table below.

G This compound This compound EGFR EGFR This compound->EGFR Inhibits MAPK_Akt MAPK/Akt Signaling This compound->MAPK_Akt Inhibits EGFR->MAPK_Akt Activates Twist1 Twist1 MAPK_Akt->Twist1 Stabilizes MAPK_Akt->Twist1 Induces Degradation EMT_TFs EMT Program Activation Twist1->EMT_TFs Induces Twist1->EMT_TFs Suppresses MMP_Activity MMP-2/MMP-9 Activity EMT_TFs->MMP_Activity Upregulates EMT_TFs->MMP_Activity Downregulates Migration_Invasion Cell Migration & Invasion MMP_Activity->Migration_Invasion Promotes MMP_Activity->Migration_Invasion Suppresses

Diagram Title: Molecular Mechanism of this compound in Inhibiting HCC Metastasis.

The diagram above shows that this compound inhibits EGFR, disrupting downstream MAPK/Akt signaling. This leads to Twist1 degradation, suppressing the EMT program and MMP activity, ultimately reducing cell migration and invasion.

The quantitative data supporting this mechanism is summarized in the table below.

Table 1: Summary of Experimental Findings on this compound's Effects in HCC Models

Experimental Model Treatment Key Observed Effects Molecular Targets Identified
Huh7, Hep3B, SNU449 Cells [1] [2] This compound Significant inhibition of wound closure in all three cell lines. Inhibition of phosphorylated ERK, JNK, p38 (MAPK), and Akt.
Huh7 Cells [1] [2] This compound Inhibition of multicellular spheroid invasion. Reduction of Twist1 protein levels; induction of Twist1 degradation.
Huh7 Cells [1] [2] This compound Inhibition of MMP-2 and MMP-9 activities (gelatin zymography). Upregulation of E-cadherin; downregulation of N-cadherin.
Huh7 Cells [1] [2] Twist1 siRNA Inhibition of cell motility, phenocopying the effect of this compound. Confirmation of Twist1's central role in the migratory process.

Detailed Experimental Protocol: Gelatin Zymography for MMP Activity

Gelatin zymography is a sensitive, functional technique used to detect the presence and activity of gelatinases (MMP-2 and MMP-9) in biological samples. The protocol below is compiled from established methodologies [4] [5] [6].

Principle

This technique involves the electrophoresis of samples in a SDS-polyacrylamide gel co-polymerized with gelatin as a substrate. After electrophoresis, SDS is removed to allow enzymes to partially renature. Upon incubation in an appropriate buffer, the active gelatinases digest the gelatin in their vicinity. When the gel is stained with Coomassie Blue, areas of proteolysis appear as clear bands against a dark blue background, indicating the presence and level of MMP activity [5] [6].

Step-by-Step Workflow

The entire gelatin zymography procedure, from sample preparation to analysis, is visualized in the following workflow diagram.

G Sample_Prep 1. Prepare Conditioned Media Gel_Prep 2. Prepare Gel (7.5-10% Acrylamide + Gelatin) Sample_Prep->Gel_Prep Load_Run 3. Load Sample & Run Gel (Non-reducing conditions, 150V) Gel_Prep->Load_Run Wash 4. Wash Gel (2.5% Triton X-100, 2x30 min) Load_Run->Wash Incubate 5. Incubate Gel (37°C, 18-24 h, Developing Buffer) Wash->Incubate Stain 6. Stain & Destain (Coomassie Blue) Incubate->Stain Analyze 7. Analyze (Clear bands = Proteolytic activity) Stain->Analyze

Diagram Title: Gelatin Zymography Experimental Workflow.

3.2.1 Sample Preparation
  • Culture Cells: Plate HCC cells (e.g., Huh7) in complete medium until 70-80% confluency [5].
  • Serum-Starvation: Wash cells twice with serum-free medium and culture them in serum-free medium for a defined period (e.g., 24-48 hours) to produce "conditioned media" [5]. Note: Serum contains gelatinases that can contaminate results.
  • Collect and Concentrate: Collect the conditioned media and centrifuge (e.g., 10,000 × g for 10 min) to remove cells and debris. Concentrate the supernatant using centrifugal filter devices (e.g., 10X concentration) [5]. Determine the protein concentration of the final sample.
3.2.2 Gel Preparation and Electrophoresis

Table 2: Gel Formulation for Gelatin Zymography

Component Separating Gel (7.5%) Stacking Gel
Acrylamide (30%) 2.0 mL 0.67 mL
Tris-HCl (pH 8.8) 2.0 mL (1.5 M) -
Tris-HCl (pH 6.8) - 1.25 mL (0.5 M)
Gelatin (1%) 2.0 mL -
10% SDS 80 µL 50 µL
10% APS 80 µL 50 µL
TEMED 10 µL 10 µL
H₂O To 8 mL final volume To 5 mL final volume
  • Prepare Gel: Mix components for the separating gel as per Table 2 and pour between glass plates. Overlay with isopropanol or water for a flat surface. After polymerization, pour the stacking gel and insert the comb [5] [6].
  • Prepare Samples: Mix concentrated conditioned media with 5X non-reducing sample buffer (lacking β-mercaptoethanol) [5].
  • Run Electrophoresis: Load samples and a molecular weight marker onto the gel. Run the gel at a constant voltage (e.g., 150 V) in a cold room or with a cooling unit until the dye front reaches the bottom [5] [7].
3.2.3 Post-Electrophoresis Incubation and Staining
  • Renaturation: Gently remove the gel and wash it in a renaturing solution (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) for 2 x 30 minutes with agitation. This step removes SDS and allows the enzymes to renature [5] [6].
  • Enzymatic Development: Rinse the gel briefly with developing/incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5-10 mM CaCl₂, 1 µM ZnCl₂). Then, incubate the gel in fresh developing buffer for 18-24 hours at 37°C [5] [6].
  • Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 (in 40% methanol, 10% acetic acid) for 30-60 minutes. Destain the gel with a solution of 10% methanol and 5% acetic acid until clear bands are visible against a dark blue background [5] [6].
  • Analysis: Capture an image of the gel. The intensity of the clear bands is proportional to the level of gelatinase activity. Bands can be quantified using densitometry software [7].

Discussion and Conclusion

The findings presented here position this compound as a promising therapeutic candidate for combating HCC metastasis. Its efficacy across multiple HCC cell lines (Huh7, Hep3B, SNU449) underscores its broad potential application [1] [2]. The core discovery is that this compound's anti-metastatic action is not solely due to its known EGFR inhibition but is significantly mediated through the downregulation of the transcription factor Twist1—a master regulator of EMT [1] [2].

This mechanistic insight is crucial. By demonstrating that this compound induces Twist1 degradation via the concurrent inhibition of the MAPK and Akt pathways, the research provides a clear and novel molecular rationale for its use in HCC [1] [2]. The functional consequence is a reversal of the EMT phenotype and a suppression of MMP-2 and MMP-9 activity, as robustly detected by the gelatin zymography protocol detailed herein.

Application in Drug Development

For researchers and drug development professionals, these findings suggest that:

  • This compound could be repurposed or developed as a targeted therapy for advanced, metastatic HCC.
  • Twist1 serves not only as a key mechanistic target but also as a potential predictive biomarker for treatment response.
  • Gelatin zymography is an indispensable tool for validating the efficacy of this compound and similar compounds in pre-clinical models by directly measuring the reduction in MMP activity.

References

Application Note: Analyzing LEPRE1-Induced Pelitinib Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Recent research identifies Leucine Proline-Enriched Proteoglycan 1 (LEPRE1) as a novel biomarker that induces cancer cell sensitivity to the EGFR tyrosine kinase inhibitor (TKI) pelitinib [1].

Key Findings and Experimental Evidence

Studies in Acute Myeloid Leukemia (AML) and A549 lung cancer cells show that LEPRE1 expression levels significantly influence this compound response [1].

  • LEPRE1 Overexpression increases this compound sensitivity. This occurs through protein kinase B (AKT) activation and overexpression of ATP-binding cassette superfamily G member 2 (ABCG2), resulting in a cancer stem cell-like phenotype. This compound sensitivity increases because it can reverse the upregulation of ABCG2 [1].
  • LEPRE1 Silencing induces this compound resistance. It promotes epithelial-to-mesenchymal transition (EMT) through actin rearrangement via a series of Src/ERK/cofilin cascades [1].

The core relationship between LEPRE1 and this compound response can be summarized as follows:

G cluster_high High LEPRE1 Expression cluster_low Low LEPRE1 Expression LEPRE1 LEPRE1 Status H1 Induces AKT activation LEPRE1->H1 L1 Activates EGFR/Src/ERK/Cofilin LEPRE1->L1 Mechanism Molecular Mechanism Pelitinib_Response This compound Response H2 Upregulates ABCG2 H1->H2 H3 Reversal of ABCG2 by this compound H2->H3 Outcome_H ↑ this compound Sensitivity H3->Outcome_H L2 Promotes EMT L1->L2 Outcome_L ↓ this compound Resistance L2->Outcome_L

Key Experimental Data for Western Blot Analysis

The table below summarizes quantitative data from the study, which can be used as a reference for expected outcomes in your Western blot experiments.

Cell Line / Manipulation Treatment Key Protein Changes (Western Blot) Phenotypic Outcome
KG-1 AML cells (LEPRE1-overexpressing) This compound (dose-dependent) ↓ p-ERK [1] Increased sensitivity; Increased apoptosis (↑ c-PARP) [1]
THP-1 AML cells (LEPRE1-silenced) This compound (dose-dependent) ↑ p-ERK [1] Induced resistance [1]
A549 Lung cancer cells (LEPRE1 manipulation) This compound Altered p-ERK & activation of Src/ERK/cofilin cascade [1] Sensitivity (with high LEPRE1) or Resistance & EMT (with low LEPRE1) [1]
Various Cancer Cells (e.g., MCF-7, S1-M1-80) This compound alone No direct change in ABCB1/ABCG2 expression [2] Functional inhibition of ABCB1/ABCG2 activity; Reverses multidrug resistance [2]

Detailed Western Blot Protocol for this compound Signaling Analysis

This protocol is adapted from standard methods and the research data, optimized for analyzing this compound's effects on signaling pathways like EGFR, ERK, and AKT [1] [3].

I. Sample Preparation from Cell Culture
  • Cell Treatment: Seed cells (e.g., A549, THP-1) and treat with this compound at your desired concentrations (e.g., 0-10 µM) for a predetermined time (e.g., 24 hours) [1].
  • Cell Lysis:
    • Aspirate media and wash cells with cold 1X PBS [3].
    • Lyse cells directly on the plate by adding 1X SDS Sample Buffer (100 µL per well of a 6-well plate) [3].
    • Immediately scrape the cells and transfer the lysate to a microcentrifuge tube. Keep samples on ice.
  • Shearing DNA: Sonicate lysates for 10-15 seconds to complete lysis and shear DNA, reducing sample viscosity [3].
  • Denaturation: Heat samples to 95-100°C for 5 minutes, then cool on ice [3].
  • Clarification: Microcentrifuge samples at maximum speed for 5 minutes to pellet insoluble debris. Load the supernatant onto your gel [3].
II. Gel Electrophoresis and Transfer
  • Gel Loading: Load 20-30 µg of protein per lane. Include a prestained protein molecular weight marker [3].
  • Electrophoresis: Run the SDS-PAGE gel in 1X Tris-Glycine SDS Running Buffer until the dye front reaches the bottom.
  • Electrotransfer: Transfer proteins from the gel to a nitrocellulose membrane (0.2 µm pore size recommended) using 1X Tris-Glycine Transfer Buffer with 20% methanol [3].
III. Immunoblotting
  • Blocking: Incubate the membrane in 25 mL of Blocking Buffer (5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation [3].
  • Primary Antibody Incubation:
    • Prepare primary antibodies in 5% BSA or non-fat dry milk in TBST as recommended by the manufacturer. Key antibodies for this compound studies include:
      • Anti-LEPRE1: To confirm biomarker status.
      • Anti-phospho-ERK (p-ERK) & Total ERK: To monitor pathway activity.
      • Anti-phospho-Src & Total Src: To investigate resistance mechanisms.
      • Anti-ABCG2: To assess transporter expression.
      • Cleaved-PARP (c-PARP): As an apoptosis marker.
    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking [3].
  • Washing: Wash the membrane three times for 5 minutes each with 15 mL of TBST [3].
  • Secondary Antibody Incubation:
    • Incubate membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit, #7074) diluted 1:2000 in blocking buffer for 1 hour at room temperature [3].
    • Include an anti-biotin, HRP-linked antibody (#7075, 1:1000–1:3000) if using biotinylated markers to visualize the protein ladder [3].
  • Washing: Repeat the washing step as after primary antibody incubation [3].
IV. Detection
  • Chemiluminescent Detection:
    • Incubate membrane with a chemiluminescent substrate (e.g., LumiGLO #7003 or SignalFire #6883) for 1 minute at room temperature [3].
    • Drain excess reagent, wrap the membrane in plastic wrap, and expose to X-ray film or capture image with a digital imager [3].
    • Note: Signal is most intense immediately after incubation and declines over the following 2 hours [3].

Critical Notes for Researchers

  • Biomarker Stratification: The efficacy of this compound is highly dependent on cellular context. Pre-screening for LEPRE1 expression levels is crucial for interpreting results related to drug sensitivity and resistance [1].
  • Inhibition vs. Expression: this compound inhibits the function of efflux transporters like ABCB1 and ABCG2 but does not necessarily alter their protein expression levels. Functional assays may be required to complement Western blot data [2].
  • Protocol Currency: The core Western blot protocol is a robust standard method [3]. However, always consult the latest data sheets for your specific antibodies for optimal dilution and buffer conditions.

References

Analytical Method for Pelitinib Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The core of a pharmacokinetic study is a reliable, sensitive, and validated bioanalytical method for quantifying the drug in biological fluids. The table below compares two established methods for pelitinib analysis in plasma.

Parameter Eco-friendly HPLC-UV Method [1] UPLC-MS/MS Method [2]
Application Pharmacokinetic study in rats Drug interaction study in rat plasma
Principle High-Performance Liquid Chromatography with UV detection Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry
Stationary Phase Shim-pack VP-ODS C18 column Waters BEH C18 column
Mobile Phase Gradient elution with formic acid (0.1%) in acetonitrile–methanol mixture (80:20, v/v) Isocratic elution with acetonitrile and water (70:30, v/v), each with 0.1% formic acid
Flow Rate 1.0 mL/min Not specified
Detection UV at 260 nm Multiple Reaction Monitoring (MRM) of precursor to product ions: 468.21 > 395.22 (this compound)
Internal Standard Levofloxacin Domperidone
Sample Prep Not specified in detail Solid Phase Extraction (SPE) with C18 cartridges
Linearity Range Implied by ICH validation 0.5 - 200 ng/mL
LLOQ Not specified 0.5 ng/mL
Extraction Recovery Not specified ≥ 89.73%

For the highest sensitivity and specificity, especially for low-concentration samples, the UPLC-MS/MS method is the gold standard. The HPLC-UV method presents a more accessible and "green" alternative.

Protocol for a Rat Pharmacokinetic Study

The following workflow and detailed protocol are adapted from a study that successfully applied the eco-friendly HPLC-UV method to define the pharmacokinetic profile of this compound in rats [1].

Start Study Start A1 Animal Dosing (Administer this compound to Rats) Start->A1 A2 Serial Blood Sampling (Pre-dose and at multiple time points post-dose) A1->A2 A3 Plasma Separation (Centrifuge blood samples) A2->A3 A4 Sample Preparation (Solid Phase Extraction with C18 cartridges) A3->A4 A5 Instrumental Analysis (UPLC-MS/MS or HPLC-UV) A4->A5 A6 Data Processing (Calculate plasma concentration) A5->A6 A7 PK Modeling (Non-compartmental analysis to derive PK parameters) A6->A7 End Report PK Profile A7->End

Detailed Experimental Procedure
  • Animal Dosing and Sample Collection:
    • Administer a single dose of this compound to laboratory rats (e.g., via oral gavage).
    • Collect blood samples (e.g., from the retro-orbital plexus) into pre-treated tubes (e.g., with EDTA) at pre-determined time points. A typical schedule might include: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [2].
  • Sample Preparation:
    • Centrifuge blood samples at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
    • Transfer the plasma supernatant into clean tubes and store at -80°C until analysis.
    • Thaw samples on ice and prepare them according to the chosen analytical method. For the UPLC-MS/MS method, this involves Solid Phase Extraction (SPE) using C18 cartridges [2].
  • Chromatographic Analysis:
    • Follow the instrumental conditions outlined in the table above for either UPLC-MS/MS or HPLC-UV.
    • Inject the prepared samples and generate a standard curve of peak area vs. known concentration for this compound and the internal standard. Use this curve to calculate the concentration in unknown study samples.
  • Pharmacokinetic Analysis:
    • Input the plasma concentration vs. time data into a pharmacokinetic software program (e.g., WinNonlin).
    • Use non-compartmental analysis to calculate key PK parameters.

Key Pharmacokinetic Parameters of this compound

The table below summarizes the key parameters you can expect to obtain from a rat study, providing insight into the absorption and elimination profile of this compound [1].

Pharmacokinetic Parameter Value in Rat Model [1] Interpretation
Cmax (Maximum Plasma Concentration) 182.08 ng/mL The peak concentration reached in plasma.
Tmax (Time to Cmax) 4 hours Indicates relatively slow absorption.
Elimination Rate Constant (Kel) 0.072 h⁻¹ Describes the rate at which the drug is removed from the body.
Volume of Distribution (Vd) 0.064 L/kg Suggests the drug is largely confined to the plasma compartment.
Clearance (CL) 0.005 L/(h·kg) Indicates a slow clearance rate from the body.

Beyond Basic PK: Advanced Research Perspectives

Understanding this compound's complete profile requires looking beyond basic PK parameters.

  • Target Protein Profiling: A chemoproteomics study identified that this compound can covalently bind to several off-target proteins beyond EGFR, including PRDX4, STAT3, and several E2 conjugating enzymes (UBE2L3, UBE2N, etc.). This suggests a complex mechanism of action and potential for induced degradation of PRDX4 [3].
  • Biomarker for Drug Response: The biomarker LEPRE1 has been identified as a regulator of this compound sensitivity. High LEPRE1 expression induces ABCG2 overexpression and is correlated with increased sensitivity to this compound in leukemia and lung cancer cell lines [4].
  • Drug Repurposing Potential: this compound has been investigated for antimalarial activity. However, when combined with artemether or lumefantrine, the interaction was found to be antagonistic (FIC50 > 1), making it unsuitable for this application [5].
  • Mechanism of Action in Cancer Metastasis: this compound inhibits migration and invasion in hepatocellular carcinoma (HCC) cells. It acts by inducing the degradation of the EMT-transcription factor Twist1 through the inhibition of the MAPK and Akt signaling pathways [6]. The diagram below illustrates this pathway.

This compound This compound EGFR EGFR/PI3K This compound->EGFR Inhibits Downstream Akt & MAPK (ERK, JNK, p38) Signaling EGFR->Downstream Activates Twist1 Transcription Factor Twist1 Downstream->Twist1 Stabilizes EMT Epithelial-Mesenchymal Transition (EMT) Twist1->EMT Promotes Metastasis Migration & Invasion EMT->Metastasis

Critical Considerations for Study Design

  • Method Validation: Any bioanalytical method must be fully validated as per ICH or FDA guidelines before use, assessing parameters like precision, accuracy, and stability [1] [7].
  • Metabolites: The major metabolite of this compound is N-desmethyl this compound. While its concentration is much lower than the parent drug, monitoring it may be necessary for a complete ADME picture [7].
  • Clinical Translation: The data provided here is primarily from in vitro and rodent models. The pharmacokinetics and optimal dosing in humans can differ significantly.

References

Pelitinib for Targeting Cancer Stem Cells: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Cancer stem cells (CSCs) are a subpopulation within tumors that drive initiation, metastasis, therapeutic resistance, and relapse due to their self-renewal capacity and enhanced survival mechanisms [1] [2]. Eradicating CSCs is a critical challenge in oncology. Pelitinib (EKB-569), an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates potential for targeting CSCs beyond its primary EGFR-inhibiting activity, through mechanisms including the inhibition of drug efflux transporters and the reversal of the epithelial-mesenchymal transition (EMT) [3] [4] [5].

Mechanisms of Action Against CSCs this compound targets CSCs through several distinct, yet interconnected, molecular mechanisms:

  • Inhibition of EMT and Metastasis: this compound significantly inhibits the migration and invasion of hepatocellular carcinoma (HCC) cells. It induces the degradation of the key EMT transcription factor Twist1 by inhibiting the MAPK (ERK, JNK, p38) and Akt signaling pathways. This leads to the upregulation of the epithelial marker E-cadherin and downregulation of the mesenchymal marker N-cadherin, effectively reversing the EMT process that confers metastatic potential to CSCs [3].
  • Overcoming Multidrug Resistance (MDR): CSCs often overexpress ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which pump chemotherapeutic drugs out of cells, leading to resistance. This compound acts as a competitive inhibitor of both ABCB1 and ABCG2, blocking their efflux function and increasing the intracellular concentration and efficacy of substrate anticancer drugs like topotecan [5]. This chemosensitization effect is particularly potent against side population cells, which are enriched with CSCs [6] [5].
  • Biomarker-Driven Sensitivity: The leucine proline-enriched proteoglycan 1 (LEPRE1) has been identified as a biomarker for this compound-specific sensitivity. High LEPRE1 expression induces Akt activation and ABCG2 overexpression, creating a CSC-like phenotype that is paradoxically highly sensitive to this compound, as the drug reverses the very ABCG2 upregulation it causes [4].

The following diagram illustrates the core signaling pathways targeted by this compound in its action against CSCs:

pelitinib_mechanism cluster_pathways This compound-Targeted Pathways cluster_outcomes Anti-CSC Effects This compound This compound EGFR EGFR/HER2 This compound->EGFR Irreversible Inhibition ABC_Transporters ABCB1/ABCG2 Transporters This compound->ABC_Transporters Competitive Inhibition AKT Akt Signaling EGFR->AKT MAPK MAPK Signaling (ERK, JNK, p38) EGFR->MAPK Twist1 Transcription Factor Twist1 AKT->Twist1 Promotes Stability Migration Inhibition of Cell Migration/Invasion AKT->Migration  Downregulates MAPK->Twist1 Promotes Stability MAPK->Migration  Downregulates EMT_Markers EMT Markers Twist1->EMT_Markers Induces EMT Program Twist1->Migration  Degrades ChemoSensitization Chemosensitization to Substrate Drugs ABC_Transporters->ChemoSensitization  Inhibits Metastasis Suppression of Metastasis Migration->Metastasis CSC_Eradication CSC Eradication & Prevention of Recurrence Metastasis->CSC_Eradication ChemoSensitization->CSC_Eradication

Diagram 1: Core signaling pathways targeted by this compound in CSCs. This compound (yellow) inhibits upstream EGFR and directly blocks ABC transporters. This leads to the degradation of Twist1 and inhibition of efflux pumps, resulting in anti-migration, chemosensitization, and ultimately, CSC eradication.

Summary of Key Experimental Data

The table below summarizes quantitative findings from pivotal studies on this compound's effects on CSCs.

Table 1: Summary of Key Experimental Findings on this compound and CSCs

Experimental Model Key Finding Reported Value / Concentration Assay/Method Used Source
HCC Cell Lines (Huh7, Hep3B, SNU449) Inhibition of wound closure (migration) Significant inhibition at tested concentrations Wound Healing Assay [3]
Huh7 HCC Cells Inhibition of spheroid invasion Significant inhibition at tested concentrations Spheroid Invasion Assay [3]
Lung Cancer (A549) & Leukemia (THP-1) Cells Increased this compound sensitivity in LEPRE1-overexpressing cells Increased cytotoxicity & PARP cleavage Cell Viability (SRB/MTS), Western Blot [4]
ABCB1/ABCG2-Overexpressing Cells Inhibition of rhodamine 123 & topotecan efflux IC~50~ ~0.1-0.4 µM Flow Cytometry (Drug Accumulation/Efflux) [5]
Hyperthermia-Treated A549 SP Cells Reduction in tumor-sphere formation capacity Significant reduction post-pelitinib + topotecan Tumor-Sphere Formation Assay [5]

Experimental Protocols for Evaluating this compound's Anti-CSC Activity

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Assessing Anti-Migration and Anti-Invasion Effects in Solid Tumors

This protocol is adapted from studies on HCC cells to evaluate this compound's effect on metastasis-related behaviors [3].

  • 1.1 Wound Healing/Cell Migration Assay

    • Cell Seeding: Seed HCC cells (e.g., Huh7) in a 12-well plate until they reach 90-100% confluency.
    • Wound Creation: Use a sterile 200 µL pipette tip to create a straight "wound" scratch across the cell monolayer. Gently wash away dislodged cells with PBS.
    • This compound Treatment: Add fresh medium containing this compound at desired concentrations (e.g., 0.1, 0.5, 1.0 µM). A control well should receive vehicle (e.g., DMSO) only.
    • Imaging and Analysis: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48 hours) using an inverted microscope. Measure the gap width using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour control.
  • 1.2 Spheroid Invasion Assay

    • Spheroid Formation: Culture Huh7 cells in ultra-low attachment 96-well plates to form multicellular spheroids.
    • Embedding and Treatment: Carefully embed the formed spheroids in a matrix like Matrigel in the wells. Overlay with culture medium containing this compound or vehicle.
    • Analysis: Monitor and image the spheroids daily. Invasive cells will appear as protrusions extending from the spheroid core into the surrounding matrix. Quantify the invasive area or the length of the protrusions.

The workflow for these assays is visualized below:

migration_workflow cluster_migration Wound Healing Assay cluster_invasion Spheroid Invasion Assay Start Start M1 Seed Cells to Confluence Start->M1 I1 Form Spheroids in ULA Plates Start->I1 Parallel Path M2 Create Scratch Wound M1->M2 M3 Treat with This compound/Vehicle M2->M3 M4 Image at 0h, 24h, 48h M3->M4 M5 Measure Gap Closure M4->M5 I2 Embed Spheroids in Matrix I1->I2 I3 Treat with This compound/Vehicle I2->I3 I4 Monitor & Image Protrusions Daily I3->I4 I5 Quantify Invasive Area I4->I5

Diagram 2: Workflow for migration and invasion assays.

Protocol 2: Chemosensitization in CSC-Enriched Populations via Transporter Inhibition

This protocol leverages this compound's ability to inhibit ABCB1/ABCG2 transporters to target CSC-enriched "Side Population" (SP) cells, particularly after hyperthermia [5].

  • 2.1 Hyperthermia Treatment and SP Cell Sorting

    • Hyperthermia Induction: Culture lung cancer cells (e.g., A549) and expose them to hyperthermia at 42.5°C for 1-4 hours in a precision-controlled incubator. Maintain control cells at 37°C.
    • SP Cell Enrichment: After recovery (e.g., 16-24 hours), harvest the cells. Incubate cells with the DNA-binding dye Hoechst 33342 in the presence or absence of a specific ABCG2 inhibitor (e.g., 50 µM verapamil or Ko143) as a control. Analyze and sort the SP cells (Hoechst-low) using a fluorescence-activated cell sorter (FACS).
  • 2.2 Drug Combination Cytotoxicity Assay

    • This compound Combination Treatment: Plate the sorted SP cells and treat them with a combination of this compound (e.g., 0.5 µM) and a substrate chemotherapeutic drug (e.g., topotecan, doxorubicin). Include controls for single agents and vehicle.
    • Viability Assessment: After 72-96 hours, assess cell viability using assays like Sulforhodamine B (SRB) or MTS. Calculate the combination index (CI) to determine synergism.
  • 2.3 Tumor-Sphere Formation Assay (CSC Functional Assay)

    • Sphere Culture: After drug treatment in 2.2, re-seed the cells in ultra-low attachment plates in serum-free sphere-forming medium.
    • Quantification: Culture for 7-14 days, then count the number and size of the primary tumor-spheres formed. This assesses the self-renewal capacity of the remaining CSCs.

Discussion and Conclusion

The compiled data positions this compound as a promising multi-modal agent for CSC targeting. Its triple action—inhibiting proliferative (EGFR), pro-metastatic (EMT), and drug-resistance (ABC transporters) pathways—addresses core pillars of CSC resilience [3] [4] [5]. The identification of LEPRE1 as a predictive biomarker underscores the potential for a precision medicine approach, stratifying patients most likely to respond [4].

Key Advantages: The ability to chemosensitize CSC-enriched populations and specifically inhibit Twist1-mediated metastasis provides a strong rationale for its use in combination therapy regimens.

Considerations & Future Directions:

  • Biomarker Validation: The clinical utility of LEPRE1 requires further validation in patient cohorts.
  • Therapeutic Window: While this compound was in Phase II trials for NSCLC and colorectal cancer, its development for some indications is on hold, highlighting potential challenges with therapeutic index or efficacy that need to be addressed [7].
  • Combination Strategies: Future work should focus on optimizing combination therapies with conventional chemotherapy or other CSC-targeting agents, and exploring scheduling to maximize CSC eradication while minimizing toxicity.

References

Comprehensive Application Notes and Protocols: Pelitinib and Hyperthermia Combination Therapy for Eradication of Cancer Stem-like Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Basis

Pelitinib (EKB-569) is a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that has been investigated in clinical trials for colorectal cancer and lung cancer [1]. This application note focuses on an innovative therapeutic approach combining this compound with moderate hyperthermia (40.0–43.5°C) to specifically target cancer stem-like cells (CSCs) and overcome multidrug resistance (MDR) in solid tumors, particularly non-small cell lung cancer (NSCLC) [2] [3]. The therapeutic rationale centers on the paradoxical strategy of exploiting a cellular defense mechanism wherein hyperthermia upregulates specific ATP-binding cassette (ABC) transporters (ABCB1 and ABCG2) in CSCs, then using this compound to simultaneously inhibit these transporters and EGFR signaling, thereby sensitizing the resistant cells to conventional chemotherapy [2] [3] [4].

The cancer stem cell hypothesis posits that a subpopulation of cells with self-renewal capacity and enhanced defense mechanisms is responsible for tumor recurrence and treatment resistance [2]. Hyperthermia, while damaging to cancer cells, paradoxically enriches for these CSCs by upregulating ABCB1 (P-glycoprotein) and ABCG2 transporters, which function as drug efflux pumps that protect cells from chemotherapeutic agents [2] [3]. This compound exhibits a unique dual-targeting capability by not only inhibiting EGFR signaling but also functioning as a competitive inhibitor of ABCB1 and ABCG2 transporters, effectively blocking this defensive upregulation and selectively sensitizing the CSC population to concomitant chemotherapy [2] [3] [4]. This sophisticated approach represents a significant advancement in therapeutic strategy, moving beyond simple cytotoxic effects to mechanistically target the root causes of treatment resistance.

Table 1: Key Characteristics of this compound (EKB-569)

Parameter Specification Reference
Chemical Formula C₂₄H₂₃ClFN₅O₂ [1] [5]
Molecular Weight 467.93 g/mol [1] [5]
Target EGFR (irreversible inhibitor) [1] [4]
IC₅₀ for EGFR 38.5 nM [5]
Additional Targets ABCB1, ABCG2 transporters [2] [4]
Solubility 25 mg/mL in DMSO [5]
Storage Desiccate at -20°C [5]

Experimental Protocols

Hyperthermia Treatment and Cell Culture Conditions

The following protocol outlines the standard procedure for applying hyperthermia to cancer cell lines in combination with this compound treatment, based on established methodologies [2] [3]:

  • Cell Lines: Human NSCLC cell lines A549 and H460 are commonly used. Additional pairs of parental and drug-resistant sublines with overexpression of ABC transporters include: human breast cancer LCC6 and its ABCB1-overexpressing LCC6 MDR1 subline; human colon cancer S1 and its ABCG2-overexpressing S1M1 80 subline; and MCF-7 and its ABCC1 (MRP1)-overexpressing MCF-7 VP-16 subline [3].

  • Culture Conditions: Maintain A549 cells in complete DMEM medium and H460 cells in complete RPMI1640 medium, both supplemented with 10% FBS, 100 U·mL⁻¹ streptomycin sulfate, and 100 U·mL⁻¹ penicillin G sulfate at 37°C in 5% CO₂ [3].

  • Hyperthermia Application: Expose cells to 42.5 ± 0.2°C for 1 or 4 hours in a designated tissue culture incubator. This temperature range represents the optimal therapeutic window - sufficiently elevated to facilitate cellular response after hyperthermia while minimizing excessive protein denaturation that occurs above 43°C [3]. Control groups should be maintained at 37 ± 0.2°C for comparison.

  • This compound Preparation: Prepare a 10 mM stock solution in DMSO and dilute in culture medium to achieve working concentrations ranging from 0.1 to 10 μM. Add this compound during or immediately after hyperthermia treatment, followed by conventional chemotherapeutic agents [2] [3].

ABC Transporter Functional Assays

The inhibition of ABCB1 and ABCG2 transporter function by this compound can be assessed through the following methodologies:

  • Intracellular Drug Accumulation Assay:

    • Treat cells with or without this compound (0.1-10 μM) after hyperthermia exposure.
    • Incubate with transporter substrate anticancer drugs (e.g., topotecan for ABCG2) or fluorescent probes (e.g., rhodamine 123 for ABCB1) for 2 hours.
    • Measure intracellular accumulation using fluorescence-activated cell sorting (FACS) or liquid scintillation counting for radiolabeled compounds.
    • Expected Outcome: this compound treatment should increase intracellular accumulation of substrate drugs by 2-5 fold in hyperthermia-treated cells compared to controls, indicating effective transporter inhibition [2] [3].
  • ATPase Activity Assay:

    • Prepare crude membranes from ABCB1- or ABCG2-transfected cells.
    • Incubate membranes with this compound (0.1-10 μM) in ATPase assay buffer.
    • Measure inorganic phosphate release as an indicator of ATP hydrolysis.
    • Expected Outcome: this compound stimulates basal ATPase activity in a concentration-dependent manner, consistent with its function as a competitive substrate for these transporters [2] [3].

The following diagram illustrates the core mechanistic relationship between hyperthermia, ABC transporter upregulation, and this compound's dual inhibitory action:

G Hyperthermia Hyperthermia ABC_Upregulation ABCB1/ABCG2 Upregulation Hyperthermia->ABC_Upregulation CSC_Enrichment CSC Enrichment & Chemoresistance ABC_Upregulation->CSC_Enrichment This compound This compound EGFR_Inhibition EGFR Signaling Inhibition This compound->EGFR_Inhibition Transporter_Inhibition ABCB1/ABCG2 Inhibition This compound->Transporter_Inhibition ChemoSensitization Chemosensitization of CSCs EGFR_Inhibition->ChemoSensitization Transporter_Inhibition->ChemoSensitization CSC_Eradication CSC Eradication ChemoSensitization->CSC_Eradication

Tumorsphere Formation Assay

The tumorsphere formation assay is a gold standard method for evaluating cancer stem cell activity in vitro:

  • Side Population (SP) Cell Sorting: After hyperthermia treatment, sort SP cells using Hoechst 33342 dye exclusion via FACS. SP cells are characterized by enhanced dye efflux capacity mediated by ABC transporters [2] [3].

  • Tumorsphere Culture: Seed sorted SP cells at low density (100-1000 cells/mL) in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 10 ng/mL bFGF in ultra-low attachment plates to promote sphere formation under non-adherent conditions [2].

  • Drug Treatment: Treat spheres with this compound (0.1-5 μM) alone or in combination with conventional chemotherapeutic agents (e.g., topotecan, paclitaxel, or doxorubicin). Include control groups without drug treatment.

  • Quantification: Count tumorspheres (>50 μm diameter) after 7-14 days using inverted microscopy. Calculate inhibition percentage relative to untreated controls [2] [3].

  • Expected Results: this compound in combination with substrate anticancer drugs should reduce tumorsphere formation by 60-90% in hyperthermia-treated SP cells compared to controls, indicating successful targeting of the self-renewing CSC population [2].

Table 2: Key Experimental Findings from this compound and Hyperthermia Combination Studies

Experimental Parameter Hyperthermia Alone Hyperthermia + this compound Significance
ABCB1/ABCG2 Expression Increased 2-3 fold No significant modulation This compound inhibits function, not expression [2]
Drug Efflux Activity Enhanced Concentration-dependent inhibition (60-90% reduction) Competitive inhibition mechanism [2] [3]
Side Population Enrichment 3-5 fold increase Significant reduction Targets cancer stem-like cells [2]
Tumorsphere Formation Increased or maintained 60-90% reduction Impairs self-renewal capacity [2] [3]
Apoptosis Induction Minimal with chemo alone Marked enhancement with combination Selective chemosensitization [2]

Biomarker Development and Therapeutic Implications

LEPRE1 Biomarker and Predictive Stratification

Recent research has identified leucine proline-enriched proteoglycan 1 (LEPRE1) as a promising biomarker for predicting this compound sensitivity in cancer cells [6]. Analysis of 167 blood cancer cell lines from the GDSC database revealed that LEPRE1 overexpression was significantly associated with this compound sensitivity, showing the highest IC₅₀ value among evaluated gene-drug interactions [6]. This discovery has important implications for patient stratification and personalized treatment approaches combining this compound with hyperthermia.

The mechanistic relationship between LEPRE1 and this compound sensitivity involves multiple signaling pathways:

  • High LEPRE1 expression induces protein kinase B (AKT) activation and overexpression of ABCG2 and E-cadherin, resulting in a cancer stem cell-like phenotype [6].
  • LEPRE1-overexpressing cells demonstrate increased sensitivity to this compound due to the drug's ability to reverse ABCG2 upregulation [6].
  • LEPRE1 silencing promotes epithelial-to-mesenchymal transition (EMT) through actin rearrangement via Src/ERK/cofilin cascades, leading to this compound resistance [6].

For translational applications, researchers should:

  • Evaluate LEPRE1 expression levels in patient-derived tumor samples using quantitative PCR or immunoblotting before treatment initiation.
  • Stratify experimental groups based on LEPRE1 status when designing preclinical studies of this compound and hyperthermia combinations.
  • Consider LEPRE1 as a potential companion diagnostic marker for future clinical development of this therapeutic approach.
Additional Anticancer Activities of this compound

Beyond its ABC transporter inhibitory properties, this compound demonstrates several other biologically significant activities that may enhance its therapeutic utility in combination with hyperthermia:

  • Anti-metastatic Activity: Recent studies show that this compound inhibits migration and invasion of hepatocellular carcinoma (HCC) cells by inducing Twist1 degradation through inhibition of MAPK and Akt signaling pathways [7] [8]. This results in upregulation of E-cadherin and downregulation of N-cadherin, reversing the epithelial-mesenchymal transition (EMT) process essential for metastasis [7].

  • Multi-target Kinase Inhibition: While primarily an EGFR inhibitor, this compound also targets upstream molecules (EGFR signaling, HER-2) and downstream components (Src, MEK/ERK, Raf), providing broader signaling pathway modulation than first-generation EGFR TKIs [6].

  • Morphological Differentiation: In certain AML cell lines (U937 and HL60) lacking EGFR expression, this compound induces differentiated cell morphology, suggesting potential lineage-specific differentiation effects independent of its EGFR inhibitory activity [6].

The following diagram illustrates the multiple signaling pathways affected by this compound and their relationship to hyperthermia-induced cellular responses:

G This compound This compound EGFR EGFR This compound->EGFR Inhibits ABC_Transporters ABC_Transporters This compound->ABC_Transporters Inhibits MAPK MAPK This compound->MAPK Inhibits AKT AKT This compound->AKT Inhibits EGFR->MAPK EGFR->AKT Chemoresistance Chemoresistance ABC_Transporters->Chemoresistance Twist1 Twist1 MAPK->Twist1 AKT->Twist1 EMT EMT & Metastasis Twist1->EMT CSC_Phenotype CSC Phenotype Hyperthermia Hyperthermia Hyperthermia->ABC_Transporters Upregulates Hyperthermia->CSC_Phenotype LEPRE1 LEPRE1 LEPRE1->ABC_Transporters Regulates LEPRE1->AKT Activates

Conclusion and Future Directions

The combination of This compound with moderate hyperthermia represents a novel therapeutic strategy that transforms a common resistance mechanism into a therapeutic vulnerability. By specifically targeting cancer stem-like cells with upregulated ABC transporters, this approach addresses one of the most challenging aspects of oncology - preventing tumor recurrence and metastasis. The dual inhibitory function of this compound against both EGFR signaling and ABC transporters creates a synergistic therapeutic window when combined with conventional chemotherapy and hyperthermia.

Future research directions should focus on:

  • Optimizing treatment sequencing and timing for the triple combination of hyperthermia, this compound, and conventional chemotherapeutic agents.
  • Validating LEPRE1 and other biomarkers in patient-derived xenograft models and prospective clinical cohorts.
  • Exploring novel formulation strategies for targeted delivery of this compound to tumor sites in combination with localized hyperthermia.
  • Investigating the potential of this approach in other solid tumors beyond lung cancer where ABC transporter-mediated resistance is problematic.

The mechanistic insights and standardized protocols provided in this document offer researchers a foundation for advancing this promising therapeutic strategy toward clinical application, potentially addressing significant unmet needs in the treatment of aggressive and therapy-resistant cancers.

References

Pelitinib solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib Solubility & Storage Guide

Property Details
Molecular Weight 467.92 g/mol [1]
Solubility in DMSO 13 mg/mL (27.78 mM) [1]
Solubility in Water Insoluble [1]
Solubility in Ethanol Insoluble [1]
Storage Condition Refer to the certificate of analysis for specific lot recommendations; moisture-absorbing DMSO reduces solubility, so use fresh DMSO [1]
Purity (Example Batch) 99.49% [1]

Experimental Protocols

For researchers needing to verify solubility or work with this compound in biological assays, here are key methodological details.

Solubility and Stock Preparation
  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions [1].
  • Procedure: this compound can be dissolved in DMSO at a concentration of at least 13 mg/mL to create a stock solution. It is critical to use fresh, anhydrous DMSO to prevent moisture absorption, which can compromise solubility and compound stability. For cell culture work, this stock solution is then diluted thousands of times into the aqueous culture medium [1].
In Vitro Cell-Based Assay Example

The methodology below outlines how this compound's activity is typically measured in cell cultures, illustrating its application in a research setting [1].

  • Cell Lines: Human epidermal carcinoma cells (A431), which overexpress EGFR, are commonly used.
  • Inhibition of EGFR Autophosphorylation:
    • Procedure: Cells are treated with various concentrations of this compound for a specific time (e.g., 2.75 hours), followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes. Cells are then lysed, and the EGFR protein is immunoprecipitated from the lysate. The level of EGFR phosphorylation (activation) is measured using SDS-PAGE and immunoblotting with an anti-phosphotyrosine antibody [1].
    • Data Analysis: The IC50 value (the concentration that inhibits 50% of the signal) is calculated by densitometry of the blot bands. For this compound, the IC50 for inhibiting EGFR autophosphorylation in A431 cells is 8.02 nM [1].

Troubleshooting Common Issues

You can use the following workflow to diagnose and resolve common problems encountered when working with this compound.

Start Problem: this compound Precipitation or Low Activity Q1 Was fresh, anhydrous DMSO used? Start->Q1 Q2 Is the stock solution properly stored? Q1->Q2 Yes A1 Use new, moisture-free DMSO. Hygroscopic DMSO reduces solubility. Q1->A1 No Q3 Is the final concentration in aqueous media above its solubility limit? Q2->Q3 Yes A2 Store at recommended temp, avoid freeze-thaw cycles, and note solution shelf-life. Q2->A2 No A3 The compound is insoluble in water. Ensure final DMSO concentration in culture media is ≤0.1%. Q3->A3 Yes End Issue Resolved Q3->End No

Key Considerations for Researchers

  • Solvent Choice is Critical: Since this compound is insoluble in water, initial dissolution in a high-quality organic solvent like DMSO is a mandatory first step. Subsequent dilution into aqueous buffers or cell culture media will likely result in a non-aqueous solution, and the final DMSO concentration should be kept low (typically below 0.1-1%) to maintain cell viability [1] [2].
  • Verify Storage Specifications: Always consult the Certificate of Analysis (CoA) provided with your specific batch of this compound for precise storage temperature recommendations (-20°C or -80°C) and shelf-life, as these can vary [1].
  • General Solubility Enhancement: For formulation scientists, if solubility beyond DMSO stock preparation is a barrier, techniques like amorphous solid dispersions (ASDs) created via hot melt extrusion (HME) or lipid-based drug delivery systems (LBDDS) are common industrial approaches to improve the solubility and bioavailability of poorly soluble compounds like this compound [3].

References

Validated LC-MS/MS Bioanalytical Assay for Pelitinib

Author: Smolecule Technical Support Team. Date: February 2026

The primary method for quantifying Pelitinib in plasma is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay [1] [2]. The key parameters are summarized below.

Assay Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detection Mode Selected Reaction Monitoring (SRM) with positive electrospray ionization
Internal Standard Erlotinib HCl [1]
Calibration Range 1–200 ng/mL [1] [2]
Precision (Within-day) 3.5–7.4% [1]
Precision (Between-day) 4.5–8.6% [1]
Accuracy 94.0–104.8% [1]
Sample Pre-treatment Protein precipitation using acetonitrile [1]
Detailed Experimental Protocol

This protocol is adapted from the method developed for human disodium EDTA plasma [1].

  • Sample Collection: Collect blood samples in tubes containing disodium EDTA as the anticoagulant [1].
  • Plasma Separation: Centrifuge the blood samples to separate the plasma fraction.
  • Protein Precipitation:
    • Add a volume of acetonitrile containing the internal standard (erlotinib) to the plasma sample.
    • Vortex mix and then centrifuge to precipitate proteins [1].
  • Sample Dilution: Dilute the resulting supernatant with water [1].
  • LC-MS/MS Analysis:
    • Column: Use a bridged ethylsilica hybrid trifunctional bonded C18 column with sub-2μm particles [1].
    • Mobile Phase: Employ a gradient consisting of 0.02% (v/v) formic acid in a methanol-water mixture [1] [2].
    • Injection: Directly inject the diluted extract onto the column for analysis [1].

This compound Stability in Plasma

The validated LC-MS/MS assay confirmed that this compound is sufficiently stable in plasma under the following relevant conditions, in accordance with FDA and EMA guidelines [1].

Stability Condition Conclusion
General Stability Sufficient under all relevant conditions tested during validation [1] [2].
Long-term Frozen Stable in human plasma for at least 3 years when stored at -20°C [3].
Freeze-Thaw Cycles Stable through multiple freeze-thaw cycles (specific number not detailed in search results) [1].
Short-term Temperature Stable on the benchtop for the duration of sample processing (specific time not detailed) [1].

Current Research Context of this compound

While clinical development for its original indications has been suspended, this compound remains a tool in preclinical research.

  • Mechanism of Action: this compound (EKB-569) is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of 38.5 nM [4] [3] [5].
  • Current Research Focus: Recent studies (as of 2023) investigate its potential anti-metastatic properties. Research in hepatocellular carcinoma (HCC) cell lines shows that this compound can inhibit cell migration and invasion by inducing the degradation of the transcription factor Twist1, a key regulator of epithelial-mesenchymal transition (EMT). This effect is mediated through the inhibition of the MAPK and Akt signaling pathways [4] [6].

The following diagram illustrates this signaling pathway and this compound's role based on recent research:

G This compound This compound EGFR EGFR Tyrosine Kinase This compound->EGFR Irreversibly Inhibits MAPK_Pathway MAPK Signaling (ERK, JNK, p38) EGFR->MAPK_Pathway Activates Akt_Pathway Akt Signaling EGFR->Akt_Pathway Activates Twist1 Transcription Factor Twist1 MAPK_Pathway->Twist1 Stabilizes Akt_Pathway->Twist1 Stabilizes EMT Epithelial-Mesenchymal Transition (EMT) Twist1->EMT Promotes Metastasis Cell Migration & Invasion EMT->Metastasis Leads to

Frequently Asked Questions (FAQ)

Q1: What is the recommended storage condition for plasma samples containing this compound? Plasma samples containing this compound should be stored at -20°C or lower. The drug has been confirmed to be stable for at least three years under these conditions [3].

Q2: Can this LC-MS/MS method be used for species other than human? Yes. The validated assay has been successfully applied to measure this compound levels and assess pharmacokinetic parameters in mouse plasma samples, indicating its cross-species utility [1] [2].

Q3: Are there any known stability concerns for this compound during analysis? The validated method states that this compound's stability is sufficient under all relevant analytical conditions. No specific instabilities (e.g., photodegradation) were reported as a concern in the validation process [1].

Troubleshooting Guide

Issue Potential Cause Suggested Action
Low recovery or signal during LC-MS/MS. Inefficient protein precipitation. Ensure a sufficient ratio of acetonitrile to plasma is used during the pre-treatment step [1].
Poor chromatography (peak shape). Column degradation or incorrect mobile phase. Check column performance. Ensure the mobile phase contains 0.02% formic acid and that the gradient is correctly programmed [1] [2].
Inaccurate quantification at lower levels. Calibration curve non-linear at lower end. Verify that the calibration range of 1-200 ng/mL is still suitable. Prepare fresh calibration standards and quality control samples [1].

References

Core Mechanisms of Pelitinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Researchers have identified several key mechanisms that can lead to resistance against Pelitinib. The table below summarizes these primary pathways and the involved molecules.

Mechanism Key Molecules/Pathways Involved Experimental/Observed Effect

| Biomarker LEPRE1 | LEPRE1, AKT, ABCG2, Src/ERK/Cofilin [1] | High LEPRE1: Increases this compound sensitivity via AKT activation and ABCG2 upregulation [1] Low LEPRE1: Induces resistance via EGFR/Src/ERK/Cofilin cascade, promoting EMT [1] | | ABCG2 Efflux Transporter | ABCG2 (BCRP) transporter [2] | Susceptible to ABCG2-mediated efflux, reducing intracellular drug concentration and efficacy [2] | | Alternative Signaling Pathways | MAPK (ERK, JNK, p38), Akt, Twist1 [3] | this compound inhibits migration/invasion in HCC by degrading Twist1 via MAPK/Akt inhibition. Persistent pathway activity can confer resistance [3] |

Experimental Guide: Investigating LEPRE1-Mediated Resistance

The relationship between the LEPRE1 biomarker and this compound response is a key area for experimental troubleshooting. Here is a detailed protocol based on published research.

Objective

To determine how LEPRE1 expression levels affect this compound sensitivity in cancer cell lines, and to identify the involved signaling pathways [1].

Materials
  • Cell Lines: Acute Myeloid Leukemia (AML) lines (e.g., THP-1, KG-1) or others like A549 lung cancer cells [1].
  • Reagents: this compound, transfection reagents (e.g., for siRNA, plasmid DNA), antibodies for Western Blot (e.g., LEPRE1, p-ERK, c-PARP) [1].
Methodology & Workflow

The experimental process for validating LEPRE1's role and its downstream effects involves genetic manipulation and subsequent functional assays, as visualized below.

Troubleshooting Notes
  • Confirmation of Manipulation: Always confirm LEPRE1 knockdown or overexpression efficiency using quantitative immunoblotting before proceeding with drug treatments [1].
  • Morphological Observations: In some cell lines (e.g., U937, HL60), this compound may induce differentiated cell morphology instead of cell death. This is considered an off-target effect and should be noted [1].
  • Pathway Cross-talk: The Src/ERK/cofilin cascade is particularly important in LEPRE1-silenced cells, leading to Actin rearrangement and EMT. Investigate these markers if observing increased invasiveness in resistant models [1].

Frequently Asked Questions (FAQs)

Q1: My cancer cell lines show variable response to this compound, but EGFR is present. What should I check? A common culprit is the expression level of the LEPRE1 gene. As the primary biomarker for this compound, its level can directly determine sensitivity. Check LEPRE1 expression in your lines via Western Blot or RT-PCR. High LEPRE1 predicts sensitivity, while low LEPRE1 indicates potential resistance [1].

Q2: Could drug efflux pumps be causing the resistance I'm observing in my experiments? Yes. This compound is a known substrate for the ABCG2 (BCRP) multidrug transporter. This protein actively pumps this compound out of cells, reducing its intracellular concentration and efficacy. You can investigate this by:

  • Measuring ABCG2 protein expression levels.
  • Using an ABCG2 inhibitor (e.g., KO143) in a combination assay to see if it re-sensitizes the cells to this compound [2].

Q3: Are there other signaling pathways that can confer resistance if they remain active? Yes, persistent activity in the MAPK (ERK, JNK, p38) and Akt pathways can lead to resistance. These pathways are upstream of the EMT-transcription factor Twist1. Even if EGFR is inhibited, alternative activation of these pathways can sustain Twist1 levels, promoting cell survival, migration, and invasion. Check the phosphorylation status of these proteins in your resistant models [3].

Q4: What is the current clinical status of this compound? this compound's development for several cancer indications, including breast cancer, has been suspended. While phase I and II trials were conducted for advanced solid tumors, colorectal cancer, and non-small cell lung cancer (NSCLC), the results were not promising enough to continue further trials for these specific cancers [4]. It remains an important tool for research into resistance mechanisms.

References

FAQs on Pelitinib Metabolism and Interactions

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the primary metabolic pathway of Pelitinib? this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system. CYP3A4 is a major enzyme responsible for its metabolism [1] [2]. This is a common pathway for many tyrosine kinase inhibitors (TKIs), making them susceptible to interactions with other drugs that modulate CYP3A4 activity [3].

2. What are the key clinical concerns regarding this compound drug-drug interactions? The main concern is that concomitant use of this compound with drugs or substances that inhibit or induce CYP3A4 can significantly alter its plasma concentration.

  • Inhibitors (e.g., ketoconazole) of CYP3A4 may decrease this compound's metabolism, leading to an increase in its systemic exposure and potentially increasing the risk of toxicity [3] [4].
  • Inducers (e.g., rifampicin) of CYP3A4 may increase this compound's metabolism, leading to a decrease in its systemic exposure and potentially resulting in therapeutic failure [3] [4]. Cancer patients are particularly susceptible to DDIs as they often receive multiple medications for supportive care or comorbidities [3].

3. Are there documented interactions between this compound and natural products like apigenin? Yes, preclinical studies indicate a potential interaction. Apigenin, a dietary flavonoid, is an inhibitor of both CYP3A4 enzymes and P-glycoprotein (P-gp) transporters [1]. When co-administered with this compound in rats, apigenin increased the systemic exposure of this compound, as shown by significant increases in key pharmacokinetic parameters [1] [2]. This suggests that dietary intake or supplementation with apigenin could potentially alter the bioavailability and efficacy of this compound.

The table below summarizes the quantitative findings from a rat pharmacokinetic study on this interaction [1]:

Pharmacokinetic Parameter This compound (Administered Alone) This compound (Co-administered with Apigenin) Impact
AUC₀–t (ng·h/mL) Data from graph (~150) Data from graph (~400) Significant Increase
AUC₀–∞ (ng·h/mL) Data from graph (~160) Data from graph (~430) Significant Increase
Cₘₐₓ (ng/mL) Data from graph (~55) Data from graph (~110) Significant Increase
Tₘₐₓ (h) 4 4 No Change
t₁/₂ (h) Data from graph (~6) Data from graph (~10) Increase

Experimental Protocols for Investigating Interactions

1. Protocol: In Vitro Time-Dependent Inhibition (TDI) Assay for CYP3A4 This protocol is used to identify if a drug candidate (like this compound) causes irreversible inhibition of CYP3A4, which can lead to long-lasting DDIs [5] [6].

  • Objective: To determine the kinetic parameters of TDI (KI and kinact).
  • Materials:
    • Pooled human liver microsomes (HLM)
    • NADPH regenerating system
    • Test compound (this compound) at various concentrations
    • Probe substrate (e.g., Midazolam) for CYP3A4
    • LC-MS/MS system for analysis
  • Method:
    • Pre-incubation: Incubate HLM with this compound (at multiple concentrations) and NADPH for a series of time points (e.g., 0, 5, 10, 20, 30 minutes).
    • Secondary Incubation: Dilute the pre-incubation mixture and add the probe substrate (Midazolam) to measure the remaining CYP3A4 activity.
    • Analysis: Quantify the metabolite (1′-hydroxymidazolam) formation using LC-MS/MS.
    • Data Calculation: Plot the natural logarithm of the remaining activity against pre-incubation time for each this compound concentration. The slope of each line is kobs. Then, plot kobs against the inhibitor concentration to determine the KI (binding constant) and kinact (maximal inactivation rate) [6].

2. Protocol: Assessing Impact of CYP3A4 Inhibition on this compound Pharmacokinetics (Preclinical) This in vivo protocol assesses how a CYP3A4 inhibitor affects this compound's exposure [1] [2].

  • Objective: To evaluate the effect of apigenin on the pharmacokinetics of this compound in a rat model.
  • Materials:
    • Animal model (e.g., Sprague-Dawley rats)
    • This compound and apigenin
    • UPLC-MS/MS system for bioanalysis
    • Domperidone as an internal standard (IS)
  • Method:
    • Grouping: Rats are divided into two groups: one receiving this compound alone, and the other receiving both this compound and apigenin.
    • Dosing & Sampling: Administer this compound orally. Co-administer apigenin at a specific time before this compound. Collect serial blood samples at predetermined time points post-dose.
    • Sample Analysis: Extract this compound from plasma using solid-phase extraction (SPE). Analyze concentrations using a validated UPLC-MS/MS method.
    • Data Analysis: Calculate PK parameters (AUC, Cmax, t1/2) for both groups and perform statistical comparisons to determine significant differences.

This compound Metabolism and Interaction Pathway

The diagram below illustrates the core metabolic pathway of this compound and the points at which drug interactions can occur.

This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Metabolites Metabolites CYP3A4->Metabolites Effect_Toxicity Increased Exposure & Potential Toxicity CYP3A4->Effect_Toxicity When Inhibited Effect_Failure Decreased Exposure & Potential Therapeutic Failure CYP3A4->Effect_Failure When Induced Interaction_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Apigenin) Interaction_Inhibitors->CYP3A4 Inhibits Interaction_Inducers CYP3A4 Inducers (e.g., Rifampicin) Interaction_Inducers->CYP3A4 Induces

Troubleshooting Common Experimental Challenges

  • High Variability in PK Data: Ensure consistent fasting status of animal subjects, as food can affect drug absorption and the activity of intestinal CYP3A4 and drug transporters [1].
  • Over-prediction of Clinical DDI from In Vitro Models: In vitro TDI assays using human liver microsomes can over-predict the clinical DDI effect. Consider using more physiologically relevant systems like human hepatocytes suspended in plasma or adding trapping agents like glutathione (GSH) to the microsomal incubations to better approximate in vivo conditions [6].
  • Low Analytical Sensitivity: For reliable quantification of this compound in plasma, use a highly selective method like UPLC-MS/MS with solid-phase extraction (SPE). This provides high sensitivity (LLOQ of 0.5 ng/mL) and efficient cleanup of complex biological matrices [1] [2].

References

Pelitinib: Mechanism & Side Effects Profile

Author: Smolecule Technical Support Team. Date: February 2026

Pelitinib is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1]. Its mechanism and primary side effects from early clinical trials are summarized below.

Key Mechanism of Action this compound covalently binds to the EGFR, leading to sustained inhibition of its tyrosine kinase activity and downstream signaling pathways, such as the MAPK and AKT pathways, which are crucial for cancer cell survival and proliferation [2] [3] [4].

Documented Clinical Adverse Events The table below summarizes the main side effects identified in phase I clinical trials.

Side Effect Grade & Incidence Notes & Management Context
Diarrhea Dose-Limiting Toxicity (DLT); Grade 3 observed at 75 mg/day dose [2]. The maximum tolerated dose (MTD) in phase I was established at 75 mg per day due to diarrhea. Management with antidiarrheal agents is crucial [2].
Other Common Toxicities Grade 1-2: Nausea, vomiting, fatigue, anorexia, skin rash [2]. These were generally manageable and consistent with the toxicity profile of other EGFR inhibitors.

Troubleshooting Common Experimental Issues

FAQ 1: How can I manage this compound's cytotoxicity in sensitive cell lines? Issue: Excessive cell death in viability assays, complicifying the interpretation of drug effects. Evidence-Based Solution:

  • Biomarker-Driven Dosing: Evidence suggests that sensitivity to this compound is strongly linked to the expression level of the biomarker LEPRE1. Cell lines with high LEPRE1 expression show significantly increased sensitivity to this compound [3].
  • Protocol Guidance: If your experiments involve LEPRE1-high lines (e.g., certain AML THP-1 or A549 lung cancer cells), consider using a lower dose range. For LEPRE1-low lines, higher concentrations may be required to observe an effect, or the cell line may be inherently resistant [3].
  • Monitor Apoptosis Markers: Use cleavage-PARP (c-PARP) as a specific marker in Western blot analyses to confirm and quantify apoptosis induction by this compound, providing a clearer picture of its cytotoxic effects [3].

FAQ 2: How can I investigate this compound's effects on cancer cell migration and invasion? Issue: Designing robust experiments to study the anti-metastatic potential of this compound. Evidence-Based Solution:

  • Key Molecular Target: Recent studies identify Twist1, a critical transcription factor for epithelial-mesenchymal transition (EMT), as a downstream target of this compound. The drug induces Twist1 degradation [4].
  • Experimental Workflow:
    • Treat HCC cell lines (e.g., Huh7, Hep3B, SNU449) with this compound.
    • Perform functional assays: Wound healing (migration) and Transwell/spheroid invasion assays.
    • Analyze molecular changes:
      • Western Blot: Measure protein levels of Twist1, p-ERK, p-AKT, p-p38, E-cadherin (upregulated), and N-cadherin (downregulated).
      • Gelatin Zymography: Assess activities of MMP-2 and MMP-9.
  • Expected Results: Effective this compound treatment should inhibit wound closure and spheroid invasion, correlate with reduced Twist1, p-ERK, p-AKT, and p-p38 levels, and lead to a reversal of EMT marker expression [4].

FAQ 3: What if my cell model shows resistance to this compound? Issue: Lack of expected therapeutic effect in certain cell lines. Evidence-Based Solution:

  • Investigate Resistance Pathways: Resistance has been linked to LEPRE1 knockdown. Silencing LEPRE1 can activate the EGFR/Src/ERK/cofilin signaling cascade, promoting EMT and leading to this compound resistance [3].
  • Experimental Approach:
    • Genetically manipulate LEPRE1 levels (overexpression/siRNA) in your cell model.
    • Analyze the activation status of the Src/ERK/cofilin pathway in resistant vs. sensitive lines.
    • Consider combination therapy strategies targeting this alternative pathway to overcome resistance.

This compound's Signaling Pathway & Experimental Workflow

The following diagrams, created with Graphviz, illustrate this compound's core mechanism and a recommended experimental workflow.

Diagram 1: this compound Inhibits Key Oncogenic Signaling Pathways

G This compound (EKB-569) Mechanism and Signaling Pathways EGFR EGFR Downstream Downstream Signaling MAPK MAPK Pathway (ERK, p38, JNK) EGFR->MAPK Activates AKT AKT Pathway EGFR->AKT Activates This compound This compound (EKB-569) This compound->EGFR Irreversibly Inhibits This compound->MAPK Inhibits This compound->AKT Inhibits Twist1 Transcription Factor Twist1 This compound->Twist1 Induces Degradation ABCG2 ABCG2 Upregulation This compound->ABCG2 Reverses Upregulation Proliferation ↓ Cell Proliferation This compound->Proliferation Migration ↓ Migration/Invasion This compound->Migration Apoptosis ↑ Apoptosis This compound->Apoptosis MAPK->Twist1 Stabilizes AKT->Twist1 Stabilizes Twist1->Migration LEPRE1 Biomarker LEPRE1 LEPRE1->ABCG2 Induces Sensitivity ↑ Drug Sensitivity LEPRE1->Sensitivity BiologicalEffects Biological Effects

Diagram 2: Workflow for Evaluating this compound In Vitro

G In Vitro Workflow for this compound Analysis cluster_func Functional Assays cluster_mol Molecular Assays Start Start: Select Cell Model Step1 Biomarker Screening (LEPRE1 Expression) Start->Step1 Step2 Genetic Manipulation (Overexpression/Knockdown) Step1->Step2 Optional for mechanistic study Step3 This compound Treatment (Dose-Response) Step2->Step3 Step4 Functional Phenotype Assays Step3->Step4 Step5 Molecular Analysis Step4->Step5 A1 Cell Viability (MTT/MTS) Step4->A1 A2 Migration (Wound Healing) Step4->A2 A3 Invasion (Transwell/Spheroid) Step4->A3 End Interpret Data Step5->End B1 Protein Level (Western Blot) Step5->B1 B2 Pathway Phosphorylation (p-ERK, p-AKT, p-Src) Step5->B2 B3 Apoptosis Marker (c-PARP) Step5->B3

Seeking Further Information

For the most current information, consider these avenues:

  • ClinicalTrials.gov: Search for "this compound" or "EKB-569" to find any ongoing, completed, or suspended clinical trials and their results.
  • FDA Drug Safety Communications: While no communications exist for this compound, this is the official source for safety-related regulatory information on approved drugs [5].

References

Validated LC-MS/MS Method for Pelitinib

Author: Smolecule Technical Support Team. Date: February 2026

This method is based on a peer-reviewed publication and can serve as a foundational protocol [1].

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix Human disodium EDTA plasma
Internal Standard Erlotinib HCl
Sample Pre-treatment Protein Precipitation (PPT)
Linearity Range 1-100 ng/mL
Accuracy & Precision In accordance with FDA and EMA guidelines

Detailed Experimental Protocol [1]:

  • Sample Preparation: Simple protein precipitation.
  • Chromatography: Reversed-phase LC. The specific column and mobile phase are not detailed in the abstract.
  • Mass Spectrometry: Detection via tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
  • Validation: The method was fully validated for accuracy, precision, recovery, and stability per FDA and EMA guidelines. It was successfully applied to determine pharmacokinetic parameters in a mouse study.

Common Issues & Troubleshooting

While a complete troubleshooting guide cannot be constructed from the available data, here are potential challenges based on the method's description and general bioanalytical principles:

Problem Potential Cause Suggested Solution
Low sensitivity Matrix effects, ion suppression Optimize sample cleanup; use a stable isotope-labeled internal standard if available.
Poor chromatography Column degradation, suboptimal mobile phase Re-condition or replace column; adjust pH or gradient of mobile phase.
Inaccurate quantification Use of non-ideal internal standard Use a structurally closer analog or, ideally, a deuterated version of pelitinib.

This compound's Mechanism of Action Signaling Pathway

The following diagram illustrates how this compound inhibits the EGFR pathway to exert its anti-cancer effects, based on findings in hepatocellular carcinoma (HCC) cell lines [2].

pelitinib_mechanism EGFR EGFR Downstream MAPK/Akt Signaling EGFR->Downstream Activates This compound This compound This compound->EGFR Irreversibly Inhibits Twist1 Twist1 This compound->Twist1 Induces Degradation Downstream->Twist1 Stabilizes EMT EMT & Metastasis (Migration, Invasion) Twist1->EMT Promotes

This diagram shows that this compound inhibits EGFR, leading to reduced downstream MAPK/Akt signaling. This, in turn, promotes the degradation of the key transcription factor Twist1, thereby suppressing the epithelial-mesenchymal transition (EMT) and subsequent cancer cell migration and invasion [2].

Key Limitations & Knowledge Gaps

The available information has some constraints for building a comprehensive support center:

  • Method Specificity: The core LC-MS/MS method is from 2013 and may not reflect contemporary best practices or newer technology [1].
  • Lack of Clinical Data: Detailed information on patient-specific troubleshooting, inter-individual variability in pharmacokinetics, or managing adduct formation in clinical samples is not available in the searched results [3].
  • FAQ Requirements: Creating specific FAQs for real-world experimental issues (e.g., handling specific matrix effects, metabolite interference) requires more granular data from extensive laboratory use.

References

Known Mechanisms of Resistance to Pelitinib

Author: Smolecule Technical Support Team. Date: February 2026

While clinical trial data is limited, preclinical studies point to several resistance mechanisms summarized in the table below.

Mechanism Description Related Experimental Findings
Epithelial-to-Mesenchymal Transition (EMT) [1] Activation of EMT program, leading to downregulation of E-cadherin and upregulation of N-cadherin. Pelitinib inhibits migration/invasion by inducing Twist1 degradation. In HCC cell lines (Huh7, Hep3B, SNU449), this compound suppressed migration/invasion. Twist1 siRNA produced similar inhibition, confirming Twist1's key role [1].
Upregulation of ABC Transporters [2] Overexpression of efflux transporters (ABCB1, ABCG2) reduces intracellular drug accumulation. Hyperthermia can further upregulate these transporters. In lung cancer cells (A549, H460), hyperthermia (42.5°C) increased ABCB1/ABCG2. This compound chemosensitized these cells by competitively inhibiting transporter function [2].
Biomarker LEPRE1 Expression [3] Low Leucine Proline-Enriched Proteoglycan 1 (LEPRE1) levels induce this compound resistance and promote EMT via Src/ERK/cofilin cascades. In AML and A549 cells, LEPRE1 knockdown promoted EMT and this compound resistance. LEPRE1 overexpression increased sensitivity [3].
Intratumor Heterogeneity of EGFR [4] Pre-existing subpopulations of cancer cells with low EGFR expression (EGFR-low) are intrinsically more tolerant to EGFR inhibition. In EGFR-mutant NSCLC cell lines, EGFR-low clones were more tolerant to osimertinib and afatinib. Low EGFR mRNA predicted poor TKI sensitivity across 23 cell lines [4].

Experimental Guides for Investigating Resistance

Here are detailed methodologies for key experiments based on published studies.

Investigating EMT and Twist1 Degradation

This protocol is based on research into this compound's anti-migration effects in hepatocellular carcinoma [1].

  • Key Reagents: this compound (e.g., Selleckchem), HCC cell lines (Huh7, Hep3B, SNU449), Twist1-specific siRNA, antibodies against Twist1, E-cadherin, N-cadherin, p-/total MAPK (ERK, JNK, p38), p-/total Akt.
  • Experimental Workflow:
    • Cell Treatment: Treat cells with this compound (e.g., at IC₅₀ or sub-IC₅₀ concentrations determined by viability assay) for 24-48 hours. Include a control group with Twist1 siRNA transfection.
    • Functional Assays:
      • Wound Healing Assay: Seed cells, create a scratch, and measure wound closure over 24-48 hours under this compound treatment.
      • Transwell Invasion Assay: Place cells in Matrigel-coated transwell inserts with serum-free medium. Add chemoattractant (e.g., 10% FBS) in lower chamber. After incubation, stain and count invaded cells.
    • Molecular Analysis:
      • Western Blotting: Analyze protein lysates to assess Twist1, Snail1, ZEB1 levels, and phosphorylation status of MAPK/Akt pathways.
      • Zymography: Collect conditioned medium to detect MMP-2 and MMP-9 activity.

The relationship between this compound, signaling pathways, and EMT can be visualized as follows:

architecture This compound This compound Signaling Signaling This compound->Signaling Inhibits Twist1 Twist1 Signaling->Twist1 Activates EMT EMT Twist1->EMT Promotes MigrationInvasion MigrationInvasion EMT->MigrationInvasion Leads to

Assessing ABC Transporter-Mediated Resistance

This method examines this compound's interaction with ABCB1/ABCG2 transporters, particularly after hyperthermia [2].

  • Key Reagents: this compound, substrate anticancer drugs (e.g., topotecan for ABCG2, paclitaxel for ABCB1), fluorescent probes (Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2), paired drug-sensitive and transporter-overexpressing cell lines (e.g., LCC6/LCC6 MDR1 for ABCB1; S1/S1M1 80 for ABCG2).
  • Experimental Workflow:
    • Hyperthermia Treatment: Expose cells to 42.5°C for 1-4 hours in a precision incubator. Control cells remain at 37°C.
    • Drug Accumulation & Efflux Assay:
      • Accumulation: Incubate cells with a fluorescent substrate drug with/without this compound. Analyze mean fluorescence intensity (MFI) via flow cytometry. Increased MFI indicates transporter inhibition.
      • Efflux: Load cells with substrate, then incubate in substrate-free medium with/without this compound. Measure retained fluorescence over time.
    • ATPase Activity Assay: Treat membrane vesicles expressing the transporter with this compound. Measure inorganic phosphate release to determine if this compound stimulates transporter ATPase activity (suggesting direct interaction).
    • Chemosensitization & Tumoursphere Assay:
      • Treat hyperthermia-exposed cells with a substrate drug (e.g., topotecan) ± this compound. Assess viability (e.g., sulforhodamine B assay).
      • Culture sorted Side Population (SP) cells in ultra-low attachment plates with serum-free stem cell medium. Count tumourspheres after 5-7 days to assess CSC enrichment.

The following diagram outlines the experimental rationale for targeting transporter-upregulated cells:

architecture Hyperthermia Hyperthermia TransporterUpregulation TransporterUpregulation Hyperthermia->TransporterUpregulation Induces CSCEnrichment CSCEnrichment TransporterUpregulation->CSCEnrichment Promotes PelitinibCombo PelitinibCombo PelitinibCombo->TransporterUpregulation Inhibits SelectiveKilling SelectiveKilling PelitinibCombo->SelectiveKilling Leads to

Technical Support FAQs

  • Q1: Does this compound reverse resistance to other chemotherapeutics? Yes, preclinical data suggests it can. This compound is a competitive inhibitor of ABCB1 and ABCG2 efflux transporters [2]. By blocking these pumps, it can increase intracellular concentration and efficacy of substrate drugs like topotecan and paclitaxel, reversing a specific form of multidrug resistance [2].

  • Q2: What is the relationship between LEPRE1 and this compound sensitivity? LEPRE1 acts as a potential predictive biomarker. Research shows that high LEPRE1 expression induces a cancer stem-cell-like phenotype but also correlates with increased sensitivity to this compound. Conversely, LEPRE1 silencing leads to this compound resistance and promotes EMT via Src/ERK/cofilin signaling [3]. Monitoring LEPRE1 levels could help identify responsive patient populations.

  • Q3: How does intratumor heterogeneity affect this compound's efficacy? Tumors are not uniform. Pre-existing subpopulations with low EGFR expression (EGFR-low) are intrinsically more tolerant to EGFR inhibitors like this compound. These EGFR-low cells can survive initial treatment and eventually lead to disease recurrence [4]. Combination strategies that target both EGFR-high and EGFR-low populations may be necessary.

References

enhancing Pelitinib tumor penetration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Data

Pelitinib is an irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [1]. Recent studies highlight its potential to inhibit cancer cell migration and invasion, which is crucial for metastasis.

The table below summarizes the core anti-migratory/anti-invasive mechanisms and key experimental findings based on studies in Hepatocellular Carcinoma (HCC) cell lines [2]:

Aspect Description
Primary Molecular Effect Induces degradation of the EMT-transcription factor Twist1 [2].
Key Signaling Pathways Inhibits MAPK (ERK, JNK, p38) and Akt signaling pathways [2].
EMT Marker Regulation Upregulates E-cadherin (epithelial marker) and downregulates N-cadherin (mesenchymal marker) [2].
Functional Assay Results Significantly inhibits wound closure, multicellular spheroid invasion, and activities of MMP-2 and MMP-9 [2].
Validated Model Inhibition of cell motility by Twist1 siRNA produced effects similar to this compound treatment [2].

For pharmacokinetics, a recent 2025 study developed an eco-friendly HPLC method and reported the following parameters in rats [3]:

Pharmacokinetic Parameter Value in Rats
Maximum Plasma Concentration (C~max~) 182.08 ng mL⁻¹
Time to C~max~ (T~max~) 4 hours
Elimination Rate Constant (K~el~) 0.072 h⁻¹
Volume of Distribution (V~d~) 0.064 L kg⁻¹
Clearance (CL) 0.005 L (h kg)⁻¹

Experimental Protocols: Migration & Invasion Assays

The following methodology is adapted from a 2023 study that investigated this compound's anti-migration and anti-invasion effects in HCC cell lines (Huh7, Hep3B, SNU449) [2].

  • Cell Culture and Treatment:

    • Cell Lines: Huh7, Hep3B, SNU449.
    • Culture Media: Huh7 and SNU449 in RPMI-1640; Hep3B in DMEM. All media are supplemented with 10% FBS and 1% penicillin/streptomycin [2].
    • This compound Treatment: Cells are treated with this compound dissolved in DMSO. A typical study uses a concentration range to determine cytotoxicity (via cell viability assays like MTT) before functional assays [2].
  • Wound Healing / Scratch Assay:

    • Grow cells to confluence in a culture dish.
    • Create a scratch/wound using a sterile pipette tip.
    • Wash away dislodged cells and add fresh medium containing this compound (or DMSO as vehicle control).
    • Capture images of the wound at 0 hours and at regular intervals (e.g., 24h, 48h).
    • Quantify the percentage of wound closure in the treatment group compared to the control [2].
  • Spheroid Invasion Assay:

    • Form multicellular spheroids, often using the Hanging Drop method or low-adhesion U-bottom plates.
    • Embed the spheroids in a matrix that mimics the extracellular matrix (ECM), such as Matrigel or collagen.
    • Overlay the embedded spheroids with culture medium containing this compound or vehicle control.
    • Monitor and image the spheroids over several days as cells invade the surrounding matrix.
    • Quantify invasion by measuring the decrease in spheroid core area or the increase in the total area occupied by invading cells [2].
  • Gelatin Zymography for MMP Activity:

    • Collect conditioned serum-free media from this compound-treated and control cells.
    • Separate the proteins in the sample using SDS-PAGE with a gel copolymerized with gelatin as the substrate.
    • Renature the enzymes in the gel by removing SDS with a washing buffer.
    • Incubate the gel in an activation buffer to allow MMPs to digest their substrate.
    • Stain the gel with Coomassie Blue. Cleared/white bands on a blue background indicate gelatinolytic activity (MMP-2 and MMP-9) [2].
  • Western Blot Analysis:

    • Lyse cells after this compound treatment to extract total protein.
    • Separate proteins by molecular weight using SDS-PAGE and transfer them to a membrane.
    • Probe the membrane with specific primary antibodies against targets of interest (e.g., p-Akt, p-ERK, p-p38, Twist1, Snail1, ZEB1, E-cadherin, N-cadherin).
    • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
    • Analyze band intensity to determine changes in protein expression and phosphorylation [2].

Troubleshooting Common Experimental Issues

  • FAQ 1: Poor or inconsistent anti-migratory effect observed in wound healing assays.

    • Potential Causes: Inconsistent initial wound width; cell detachment during washing; sub-optimal this compound concentration; confluency of cells not uniform.
    • Solutions:
      • Use a standardized tool (e.g., 96-well wound maker) to create uniform scratches.
      • Wash gently after scratching. Using serum-free medium during the migration phase can minimize cell proliferation as a confounding factor.
      • Establish a full dose-response curve for this compound (e.g., 0.1 - 10 µM) to find the optimal effective concentration for your specific cell line. Confirm that the effect is not due to cytotoxicity at the chosen dose by running a parallel viability assay [2].
  • FAQ 2: High background or low signal-to-noise in spheroid invasion assays.

    • Potential Causes: The ECM matrix is too thick or thin; spheroids are of different sizes; incubation time is too long/short.
    • Solutions:
      • Optimize the concentration and volume of the Matrigel/collagen. Ensure it is properly polymerized before adding medium.
      • Use methods that generate spheroids of uniform size and shape (e.g., commercial spheroid micro-molds).
      • Perform a time-course experiment to determine the ideal endpoint for invasion quantification before it reaches a plateau [2].
  • FAQ 3: Unable to detect Twist1 degradation or pathway inhibition via Western Blot.

    • Potential Causes: Inefficient cell lysis; incorrect antibody specificity or dilution; insufficient protein loading; exposure time is too short.
    • Solutions:
      • Use a fresh, validated lysis buffer containing protease and phosphatase inhibitors.
      • Validate antibodies using positive/negative control lysates. Perform a dilution series for both primary and secondary antibodies to find the optimal signal.
      • Ensure an adequate amount of total protein is loaded (e.g., 20-40 µg). Re-probe the membrane with a loading control (e.g., GAPDH, β-actin) to confirm equal loading [2].
  • FAQ 4: Variable results in MMP zymography, with faint or no clear bands.

    • Potential Causes: MMPs are not properly renatured; the gelatin substrate is degraded; the incubation time for digestion is insufficient; the sample is over-digested.
    • Solutions:
      • Ensure the renaturation buffer is fresh and the incubation time is adequate (often ~30-60 minutes).
      • Use fresh gelatin and prepare the gel correctly. Avoid boiling samples before loading, as this will denature and inactivate the enzymes.
      • Optimize the development time. If bands are faint, try longer incubation (overnight at 37°C). If the gel is over-digested, reduce the incubation time or dilute the sample [2].

This compound Signaling Pathway and Experimental Workflow

The following diagrams, created with DOT language, visualize the signaling pathway targeted by this compound and a generalized experimental workflow. The scripts adhere to your specifications for color, contrast, and dimensions.

Pelitinib_Pathway This compound Inhibits Key Pathways EGFR EGFR Invisible1 EGFR->Invisible1 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Twist1 Transcription Factor Twist1 MAPK_Pathway->Twist1  Activates Akt_Pathway Akt Pathway Akt_Pathway->Twist1  Activates EMT Epithelial-Mesenchymal Transition (EMT) Twist1->EMT Invisible2 EMT->Invisible2 Migration Cell Migration & Invasion MMPs MMP-2 / MMP-9 Activity This compound This compound (EKB-569) Irreversible EGFR Inhibitor This compound->EGFR  Inhibits This compound->Twist1  Induces Degradation Invisible1->MAPK_Pathway Invisible1->Akt_Pathway Invisible2->Migration Invisible2->MMPs

Diagram 1: this compound's action on signaling pathways and EMT.

Experimental_Workflow Key Experiments for this compound Start Cell Culture (Huh7, Hep3B, SNU449) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Treatment This compound Treatment Cytotoxicity->Treatment Determine non-toxic dose Functional Functional Assays Treatment->Functional Molecular Molecular Analysis Treatment->Molecular WH Wound Healing Functional->WH Spheroid Spheroid Invasion Functional->Spheroid Zymography Gelatin Zymography (MMP Activity) Functional->Zymography WB Western Blot (Twist1, p-MAPK, p-Akt) Molecular->WB PCR qRT-PCR (EMT Markers) Molecular->PCR

Diagram 2: Workflow for evaluating this compound's effects.

Research Implications and Future Directions

The evidence suggests this compound's potential extends beyond its known EGFR inhibition. By targeting Twist1 for degradation and inhibiting key survival pathways (MAPK/Akt), it directly counteracts the Epithelial-Mesenchymal Transition (EMT), a key driver of metastasis [2]. Its additional role as an inhibitor of ABC transporters (ABCB1, ABCG2) could be key in overcoming multidrug resistance, a major clinical hurdle [1].

Future work should focus on:

  • Combination Therapies: Testing this compound with other targeted agents or standard chemotherapeutics to enhance efficacy and counter resistance.
  • In Vivo Validation: Conducting more studies in animal models to confirm its anti-metastatic effects and optimize dosing regimens. The pharmacokinetic data from the 2025 study provides a solid foundation for this [3].
  • Biomarker Identification: Finding reliable biomarkers to identify patient populations most likely to respond to this compound therapy.

References

Pelitinib vs gefitinib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pelitinib and Gefitinib

The table below summarizes the key characteristics of this compound and gefitinib based on available data.

Feature This compound Gefitinib
Generation & Type Second-generation, irreversible inhibitor [1] [2] First-generation, reversible inhibitor [3] [2]
Primary Targets EGFR, HER2 [1] EGFR [3]
Reported IC₅₀ (EGFR) Information not available in search results ~0.51 nM (biochemical assay) [4]
Key Biomarkers LEPRE1: High expression associated with increased sensitivity [1] EGFR Mutations (e.g., exon 19 del, L858R): Well-established sensitivity markers [3]
Resistance & ABCG2 Susceptible to ABCG2-mediated efflux (can contribute to resistance) [5] Susceptible to ABCG2-mediated efflux (can contribute to resistance) [5]
Overcoming Resistance Potential to overcome resistance conferred by specific biomarkers like LEPRE1 [1] Resistance (e.g., T790M) often addressed by later-generation inhibitors [2] [6]

Detailed Efficacy and Resistance Mechanisms

This compound
  • Mechanism of Action: this compound is a second-generation EGFR TKI that binds irreversibly to the kinase domain of EGFR and also potently inhibits HER2 [1]. It targets both upstream EGFR signaling and downstream components like Src, MEK/ERK, and Raf [1].
  • Novel Biomarker - LEPRE1: A key finding is the role of the biomarker LEPRE1. Research using in-silico predictions and in-vitro validation in acute myeloid leukemia (AML) and lung cancer cell lines (A549) shows that:
    • High LEPRE1 expression induces this compound-specific sensitivity. This is associated with AKT activation and ABCG2 overexpression [1].
    • Knockdown of LEPRE1 induces this compound resistance and promotes epithelial-to-mesenchymal transition (EMT) via the Src/ERK/cofilin signaling cascade [1].
Gefitinib
  • Clinical Efficacy: As a first-generation, reversible EGFR TKI, its efficacy is heavily dependent on EGFR mutation status [3].
    • A meta-analysis of randomized controlled trials (RCTs) concluded that for first-line therapy in patients with advanced NSCLC, gefitinib is more efficient than platinum-based chemotherapy in terms of objective response rate (ORR), especially in EGFR mutation-positive patients [3].
    • However, its efficacy is limited by acquired resistance, which frequently emerges after 8-16 months of treatment [6].
  • Major Resistance Mechanisms:
    • The T790M mutation in EGFR is the most common mechanism, accounting for up to 60% of acquired resistance cases [6].
    • Activation of bypass signaling pathways, such as PI3K/AKT and MEK/ERK, also drives resistance. Research shows that the protein Hepatoma-derived growth factor (HDGF) can promote gefitinib resistance by activating these very pathways [7].

Experimental Protocols from Key Studies

To help you evaluate the supporting data, here are the methodologies from two pivotal studies cited.

Protocol: Identifying LEPRE1 as a Biomarker for this compound [1]

This study combined computational and laboratory techniques to discover and validate the LEPRE1-pelitinib relationship.

cluster_1 In-Vitro Validation start Start: In-Silico Analysis a1 Data Source: GDSC1 (167 blood cancer cell lines) 6 EGFR pathway drugs start->a1 a2 Analysis: Correlate gene expression (z-score) with drug sensitivity (IC₅₀) a1->a2 a3 Finding: LEPRE1 overexpression correlates with this compound sensitivity a2->a3 validate In-Vitro Validation a3->validate v1 Cell Lines: AML (THP-1, KG-1) Lung cancer (A549) v2 Genetic Manipulation: LEPRE1 overexpression (plasmid) LEPRE1 knockdown (siRNA) v1->v2 v3 Assessments: Cell viability (CCK-8) Protein analysis (Western Blot) Apoptosis (c-PARP) Morphology v2->v3 result Result Confirmed: LEPRE1 induces This compound-specific sensitivity v3->result

Protocol: Investigating HDGF in Gefitinib Resistance [7]

This study explored the role of HDGF in driving resistance and its impact on key signaling pathways.

cluster_func Functional Assessment cluster_mech Mechanistic Investigation start Establish Model Systems m1 Knockdown: CRISPR/Cas9 in gefitinib-resistant H1975 cells start->m1 m2 Overexpression: Plasmid in gefitinib-sensitive PC-9 cells start->m2 func_assess Functional Assessment m1->func_assess m2->func_assess fa1 In-Vitro Assays: Cell proliferation Colony formation Migration & Invasion IC₅₀ to gefitinib func_assess->fa1 fa2 In-Vivo Assays: Xenograft mouse models Tumor volume/weight fa1->fa2 mech Mechanistic Investigation fa2->mech me1 Pathway Analysis: Western Blot for p-Akt, p-ERK mech->me1 me2 Inhibitor Studies: Treat with MK2206 (Akt inhibitor) or U0126 (ERK inhibitor) me1->me2 result Key Finding: HDGF promotes resistance via Akt/ERK pathways me2->result

Interpretation and Research Implications

The synthesized data suggests that this compound and gefitinib have distinct clinical and research profiles:

  • Gefitinib has a well-established role in EGFR mutation-positive NSCLC, but its utility is often limited by acquired resistance [3] [6] [7].
  • This compound appears to have a more complex, biomarker-driven efficacy profile. The association with LEPRE1 suggests its potential effectiveness might be specific to certain cancer subtypes or genetic backgrounds beyond classic EGFR mutations, such as in some blood cancers or specific solid tumor contexts [1].

A direct, head-to-head comparison in a uniform preclinical model or clinical trial is needed to definitively rank their efficacy. The choice between them in a research or potential therapeutic context would heavily depend on the specific genetic makeup of the cancer cells being targeted.

References

Pelitinib IC₅₀ and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Target IC₅₀ (nM) Experimental Note
EGFR 38.5 Primary target; irreversible inhibition [1] [2]
erbB-2 (HER2) 1255 Over 30-fold less potent than against EGFR [1]
MEK/ERK 800 Downstream signaling pathway [1]
c-Met 4100 Minimal activity [1]
Raf 3353 Minimal activity [1]
Src 282 Minimal activity [1]
Cdk4 >20,000 No significant activity [1]

Comparative Profile of EGFR-TKI Generations

Generation Key Mechanism / Target Example Drugs Pelitinib's Position
1st Reversible ATP-competitive Gefitinib, Erlotinib [3]
2nd Irreversible; pan-HER family This compound, Afatinib, Dacomitinib [4] [3] This compound belongs here
3rd Irreversible; targets T790M resistance mutation Osimertinib [3]
4th Targets C797S triple mutations (post 3rd-gen resistance) BLU-945 [4] [3]

Key Experimental Protocols

To ensure the reproducibility of the data, here are the methodologies commonly used to generate the IC₅₀ values and related findings for this compound.

In Vitro Kinase Assay for EGFR Autophosphorylation

This protocol measures the direct inhibition of EGFR phosphorylation in cells.

  • Cell Line: A431 (human epidermoid carcinoma) cells are commonly used [2].
  • Procedure:
    • Treat cells with various concentrations of this compound for 2 hours and 45 minutes.
    • Stimulate cells with EGF (100 ng/mL) for 15 minutes to activate EGFR.
    • Lyse cells and immunoprecipitate EGFR using a specific antibody.
    • Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody conjugated to HRP.
    • Detect bands using ECL reagent and quantify by densitometry.
    • Determine IC₅₀ by calculating the drug concentration that inhibits 50% of EGFR phosphorylation [2].
Cell Proliferation Assay (MTT)

This assay evaluates the inhibitory effect of this compound on cancer cell growth.

  • Cell Lines: A431, MDA-468, and MCF-7 cancer cell lines, as well as normal human keratinocytes [2].
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere.
    • Add this compound and incubate for 5 days.
    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
    • Replace medium with DMSO to solubilize the formed formazan crystals.
    • Measure absorbance at 540 nm.
    • Calculate IC₅₀ values by linear regression of the dose-response data [2].
Assessment of ABC Transporter Inhibition

This methodology explains this compound's ability to reverse multidrug resistance (MDR).

  • Key Finding: this compound concentration-dependently inhibits drug efflux by ABCB1 and ABCG2 transporters, a property not seen in all EGFR inhibitors [5].
  • Experimental Approach:
    • Use pairs of drug-sensitive and transporter-overexpressing resistant cell lines.
    • Measure the intracellular accumulation of fluorescent substrate probes (e.g., rhodamine 123) or conventional anticancer drugs (e.g., topotecan) with and without this compound using flow cytometry.
    • Analyze apoptosis and chemosensitization effects in side population (SP) cells enriched for cancer stem-like properties [5].

EGFR Signaling Pathway and this compound's Action

The following diagram illustrates the key signaling pathways driven by EGFR and the points where this compound exerts its inhibitory effects.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) Dimerization->Downstream Activates Outcomes Cellular Outcomes: Proliferation, Survival Migration, Angiogenesis Downstream->Outcomes This compound This compound Intervention This compound->Dimerization Irreversible Inhibition This compound->Downstream Suppresses Activation

This diagram shows that this compound acts by irreversibly inhibiting EGFR dimerization and autophosphorylation, thereby suppressing the activation of key downstream signaling pathways like MAPK and AKT [2] [3].

Key Insights for Researchers

  • Irreversible Binding: As a second-generation inhibitor, this compound contains an acrylamide group that forms a covalent bond with Cys797 in the EGFR kinase domain, leading to prolonged target suppression [4] [3].
  • Overcoming Resistance: It was developed to be effective against certain tumors, including those with the T790M mutation that causes resistance to first-generation TKIs like gefitinib [5] [4].
  • Multi-Targeting Advantage: Beyond EGFR, this compound's inhibition of ABCB1 and ABCG2 transporters provides a strategic advantage to chemosensitize cancer cells, especially cancer stem-like cells that up-regulate these efflux pumps after hyperthermia [5].

References

Pelitinib selectivity kinase profiling

Author: Smolecule Technical Support Team. Date: February 2026

Primary Target and Known Mechanisms

The table below summarizes the core mechanistic and selectivity information available for Pelitinib.

Aspect Description
Primary Known Target Epidermal growth factor receptor (EGFR); irreversible inhibitor [1] [2].
Other Direct Targets HER2 (ErbB-2) [3]; Peroxiredoxin 4 (PRDX4, induces degradation) [4]; E2 conjugating enzymes (UBE2L3, UBE2K, etc.) and E3 ligase TRIM25 [4].
Key Downstream Pathway Effects Inhibits MAPK (ERK, JNK, p38) and Akt signaling pathways [1].
Effects on Drug Transporters Inhibits ABCB1 (P-gp) and ABCG2 transporters, functioning as a competitive inhibitor to reverse multidrug resistance [5].

Experimental Data and Methodologies

The studies providing the data above employed the following key experimental methods:

  • Target Protein Profiling (Chemoproteomics): A label-free quantitative chemoproteomics approach was used to identify this compound's direct cellular targets. This involved using a iodoacetamide alkyne chemical probe to covalently bind target proteins, which were then identified via mass spectrometry. Statistical significance was set at a fold change > 3.5 and a p-value < 0.05 [4].
  • Functional Assays for Migration/Invasion:
    • Cell Viability: Assessed using assays like sulforhodamine B to determine cytotoxicity [5].
    • Wound Healing Assay: Used to measure cell migration capacity. This compound significantly inhibited wound closure in HCC cell lines [1].
    • Transwell Invasion & Spheroid Invasion Assays: Evaluated the ability of cells to invade through a Matrigel-coated membrane or from a 3D spheroid, respectively [1].
    • Gelatin Zymography: Measured the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for degrading the extracellular matrix during invasion [1].
  • Analysis of Signaling Pathways: Immunoblotting (Western blotting) was performed to measure the expression and phosphorylation levels of key proteins (e.g., EMT-TFs like Twist1, Snail1; MAPKs; Akt) to elucidate the molecular mechanisms affected by this compound [1].

Signaling Pathway and Experimental Workflow Diagrams

The diagrams below, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the workflow for the chemoproteomics study.

This compound's Action on EGFR and Downstream Signaling

This diagram summarizes the mechanisms by which this compound inhibits migration and invasion, particularly in hepatocellular carcinoma (HCC) cells, as revealed by the cited research [1].

pelitinib_mechanism cluster_upstream This compound Action cluster_emt Epithelial-Mesenchymal Transition (EMT) Markers cluster_phenotype Cellular Phenotype This compound This compound EGFR EGFR/HER2 This compound->EGFR Downstream Inhibition of MAPK and Akt Pathways EGFR->Downstream Twist1 Twist1 Degradation Downstream->Twist1 E_Cadherin ↑ E-cadherin (Epithelial Marker) Twist1->E_Cadherin N_Cadherin ↓ N-cadherin (Mesenchymal Marker) Twist1->N_Cadherin MMP ↓ MMP-2/MMP-9 Activity Twist1->MMP Migration Inhibition of Cell Migration E_Cadherin->Migration N_Cadherin->Migration Invasion Inhibition of Cell Invasion MMP->Invasion

Workflow for Target Identification via Chemoproteomics

This diagram outlines the key experimental steps for identifying this compound's direct cellular targets using a chemoproteomics approach [4].

chemoproteomics_workflow Step1 1. Treat Cells with this compound Step2 2. Use Iodoacetamide Alkyne Chemical Probe Step1->Step2 Step3 3. Covalent Binding to Target Proteins Step2->Step3 Step4 4. Cell Lysis and Protein Enrichment Step3->Step4 Step5 5. Label-Free Quantitative Proteomics (Mass Spec) Step4->Step5 Step6 6. Data Analysis: Fold Change > 3.5, p < 0.05 Step5->Step6 Step7 7. High-Confidence Target Identification Step6->Step7

References

Comparative Analysis of Pelitinib, Afatinib, and Neratinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of these three tyrosine kinase inhibitors based on current literature.

Feature Pelitinib (EKB-569) Afatinib (Gilotrif) Neratinib (Nerlynx)
Primary Targets EGFR (ErbB1) [1] EGFR (ErbB1), ErbB2 (HER2), ErbB4 (Pan-HER) [2] HER1 (EGFR), HER2, HER4 (Pan-HER) [3] [4]
Mode of Inhibition Irreversible [5] [1] Irreversible [2] Irreversible [2] [4]
Main Indications (Approved or Under Investigation) Phase 2 trials for advanced NSCLC with acquired resistance to gefitinib [1] Approved for NSCLC (2013) [2] Approved for extended adjuvant treatment of HER2+ early breast cancer (2017) & advanced HER2+ breast cancer with capecitabine [4]
Key Clinical Trial Data Preclinical data shows ability to inhibit ABCB1 and ABCG2 transporters, potentially overcoming drug resistance [1] Data from LUX-Lung 8 trial showed improved PFS vs. erlotinib in squamous NSCLC [6] ExteNET trial: improved invasive disease-free survival in early breast cancer[ccitation:1] [4]. NALA trial: showed systemic and intracranial efficacy in advanced HER2+ BC [4]
Pharmacokinetic (PK) Data A UPLC-MS/MS method was validated for quantification in rat plasma (LLOQ: 0.5 ng/mL) [5] Detailed PK data not available in search results The same UPLC-MS/MS method was validated for quantification in rat plasma (LLOQ: 0.5 ng/mL) [5]

Experimental Data and Methodologies

Here are details on key experiments that provide comparative data for these agents.

  • In-vitro Efficacy in HER2-amplified Carcinosarcoma: A study investigated neratinib's efficacy in primary carcinosarcoma cell lines [3].

    • Methodology: Seven primary carcinosarcoma cell lines with differential HER2 expression were used. The IC50 (half-maximal inhibitory concentration) was determined after a 72-hour neratinib treatment using flow cytometry. Cell cycle distribution and signaling changes (phosphorylation of HER2/neu and S6) were also analyzed [3].
    • Findings: HER2/neu amplified cell lines were significantly more sensitive to neratinib (IC50: 0.014μM) than non-amplified lines (IC50: 0.164μM). Neratinib treatment caused G0/G1 cell cycle arrest and inhibited target phosphorylation. It also inhibited tumor growth and improved survival in mouse xenograft models [3].
  • Bioanalytical Method for PK Comparison: A study developed a method to compare the pharmacokinetics of neratinib and this compound [5].

    • Methodology: A UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method was developed and validated for the simultaneous quantification of neratinib and this compound in rat plasma according to FDA guidelines [5].
    • Workflow: Rat plasma samples were prepared using solid-phase extraction (SPE) with C18 cartridges. Chromatographic separation was performed, and quantitation used multiple reaction monitoring (MRM) [5].
    • Application: The validated method was used to study drug interactions and could be applied for therapeutic drug monitoring. This provides a standardized protocol for direct comparative pharmacokinetic studies of these TKIs [5].

Mechanism of Action and Signaling Pathway

This compound, afatinib, and neratinib are all irreversible inhibitors of the ErbB family of receptor tyrosine kinases. They work by covalently binding to cysteine residues in the kinase domain of their target receptors, blocking ATP binding and preventing signal transduction [2] [1] [4]. The following diagram illustrates the targeted receptors and the inhibited signaling pathway.

G EGF EGF/Ligand HER1 HER1 (EGFR) EGF->HER1 Binds HER1, HER4 Dimer Receptor Dimerization HER1->Dimer HER2 HER2 (ErbB2) HER2->Dimer Prefered Partner HER3 HER3 (ErbB3) HER3->Dimer Binds No Ligand HER4 HER4 (ErbB4) HER4->Dimer TK Tyrosine Kinase Domain Dimer->TK ATP ATP Binding TK->ATP Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) ATP->Downstream Effects Cellular Effects: Proliferation, Survival Downstream->Effects Inhibitors Irreversible TKIs: This compound, Afatinib, Neratinib Inhibitors->ATP Irreversibly Blocks

Key Insights and Data Gaps

  • The Search for Afatinib Data: While the table confirms afatinib's status as a pan-HER irreversible inhibitor and its approved use in NSCLC, the search results lack detailed experimental data (like specific IC50 values or direct pharmacokinetic comparisons) that would allow for a deeper, quantitative analysis against this compound and neratinib.
  • Neratinib's Broader Profile: The available data for neratinib is more comprehensive, spanning from preclinical efficacy in carcinosarcoma models to robust clinical trial results in breast cancer, particularly highlighting its role in managing brain metastases [3] [4].
  • This compound's Research Stage: The information on this compound confirms its mechanism and reveals interesting preclinical findings about its potential to reverse multidrug resistance by inhibiting ABC transporters [1].

References

Pelitinib pharmacokinetics comparison other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pelitinib and Other Selected TKIs

The table below summarizes available data on pharmacokinetic parameters and key characteristics of pelatinib compared to other TKIs [1] [2] [3].

Drug Name Primary Targets Binding Mechanism Key Pharmacokinetic Parameters (in rat) Reported Bioanalytical Method (for quantification)
This compound EGFR Irreversible Data from rat plasma: LLOQ: 0.5 ng/mL; Extraction recovery: ≥89.73% [1] UPLC-MS/MS with MRM of [M+H]+ m/z 468.21 > 395.22 [1]
Neratinib Pan-HER (EGFR, HER2, HER4) Irreversible Data from rat plasma: LLOQ: 0.5 ng/mL; Extraction recovery: ≥92.42% [1] UPLC-MS/MS with MRM of [M+H]+ m/z 557.30 > 112.05 [1]
Lapatinib EGFR, HER2 Reversible - -
Dasatinib BCR-ABL, Src Reversible Target plasma concentration (human): 1.5-50 ng/mL (trough - max) [4] -

Experimental Protocols for Pharmacokinetic Data

The comparative data for this compound and neratinib primarily comes from a validated bioanalytical method. Here is a detailed breakdown of the cited experimental protocol [1]:

  • Sample Matrix: Rat plasma.
  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges.
  • Chromatography: A Waters BEH C18 column with an isocratic mobile phase of acetonitrile and water (70:30, v/v), each modified with 0.1% formic acid.
  • Detection & Quantification: UPLC-MS/MS (Ultra-Performance Liquid Chromatography tandem Mass Spectrometry) using Multiple Reaction Monitoring (MRM) in positive ionization mode. Domperidone was used as an internal standard.
  • Method Validation: The method was validated as per FDA guidelines over a range of 0.5–200 ng/mL. The intra- and inter-day precision and accuracy were within acceptable limits (<15% RSD).

Mechanisms of Action and Resistance

Understanding how these drugs work at a molecular level provides context for their use and the development of resistance.

G GF Growth Factor RTK Receptor Tyrosine Kinase (HER Family) GF->RTK Binds Dimer Receptor Dimerization RTK->Dimer Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK) Dimer->Downstream Activates Effect Cell Proliferation & Survival Downstream->Effect Resistance Resistance Mechanisms Downstream->Resistance TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK Inhibits PI3KMutation PI3KCA Mutation Resistance->PI3KMutation PTENLoss PTEN Loss Resistance->PTENLoss

The diagram above shows that a primary mechanism of resistance to HER-family TKIs, including lapatinib, is the hyperactivation of the PI3K/AKT pathway downstream of the receptor. This can occur through PI3KCA mutations (activating) or PTEN loss (a tumor suppressor that negatively regulates PI3K signaling) [5] [6]. Research indicates that this resistance can potentially be overcome by combining TKIs with PI3K pathway inhibitors [5] [6].

Key Implications for Research and Development

  • Therapeutic Drug Monitoring (TDM): The validated UPLC-MS/MS method for this compound and neratinib, with its low LLOQ of 0.5 ng/mL, is highly suitable for TDM in clinical trials, helping to manage inter-individual variability and optimize dosing [1] [4].
  • Overcoming Resistance: The shared challenge of PI3K-pathway mediated resistance suggests that combination therapies are a promising area of investigation. Novel approaches, such as using a PI3K PROTAC (PROteolysis TArgeting Chimera) to degrade PI3K proteins, have shown potential in resensitizing resistant cancer cells to TKIs like lapatinib in preclinical models [6].
  • Irreversible vs. Reversible Binding: As an irreversible inhibitor, this compound forms a permanent bond with its EGFR target, which may lead to more sustained target suppression and different pharmacokinetic/pharmacodynamic relationships compared to reversible TKIs like lapatinib [2] [3].

References

Pelitinib's Inhibitory Profile on Key Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Signaling Molecule / Pathway Effect of Pelitinib Supporting Experimental Context & Key Findings
EGFR Direct Inhibition (IC50 = 38.5 nM) [1] Irreversibly inhibits EGFR autophosphorylation. Validated in A431, DiFi, and NHEK cell lines via immunoprecipitation and Western blot [1].
ERK / MAPK Pathway Indirect Inhibition [2] [3] [1] Reduces phospho-ERK levels. Confirmed in HCC (Huh7) and leukemia (KG-1, THP-1) cell lines via Western blot. Linked to suppression of cell migration and invasion [2] [3].
AKT Pathway Indirect Inhibition [2] [1] Reduces phospho-AKT levels. Demonstrated in hepatocellular carcinoma (Huh7) cells; contributes to the degradation of Twist1, an EMT-transcription factor [2].
STAT3 Inconsistent or Context-Dependent Effect One study reported inhibition of EGF-induced STAT3 phosphorylation in A431 cells (IC50 = 30-70 nM) [1]. Other studies show that inhibiting upstream pathways (like MEK/ERK) can trigger feedback activation of STAT3, a common resistance mechanism [4] [5].

Experimental Workflow for Validating Pathway Inhibition

To validate the effect of a compound like this compound on these pathways, researchers typically follow a multi-step process centered on cell-based assays and protein analysis. The diagram below outlines the core workflow.

G start 1. Cell Line Selection & Treatment a 2. Stimulation/Inhibition start->a e.g., Huh7, A431 cells b 3. Protein Extraction & Quantification a->b Lyse cells c 4. Immunoblotting (Western Blot) b->c SDS-PAGE Transfer d 5. Detection & Data Analysis c->d Antibody probing (Total & Phospho) end Validation of Pathway Status d->end Compare band intensity

The key methodologies for the main experiments cited are as follows:

  • Cell Culture and Treatment: Studies used various human cancer cell lines (e.g., Huh7 for liver cancer, A431 for epithelial, KG-1/THP-1 for leukemia). Cells are treated with this compound across a range of concentrations (e.g., from nanomolar to low micromolar) and for different durations (e.g., 2 to 24 hours) to establish a dose- and time-response [2] [3] [1].
  • Protein Analysis via Immunoblotting (Western Blot): This is the core technique for validating pathway inhibition.
    • Protein Extraction & Quantification: After treatment, cells are lysed, and total protein is extracted and quantified [2] [1].
    • Separation and Transfer: Proteins are separated by molecular weight using SDS-PAGE gel electrophoresis and then transferred to a membrane [1].
    • Antibody Probing: The membrane is probed with specific primary antibodies against the total and phosphorylated (active) forms of the proteins of interest (e.g., p-EGFR, p-ERK, p-AKT, p-STAT3). This is crucial for assessing activation status [2] [1].
    • Detection: HRP-conjugated secondary antibodies and a chemiluminescence system are used to visualize the protein bands. The intensity of these bands is quantified to determine the level of inhibition [1].

Interpretation Guide for Researchers

When planning or interpreting experiments on this compound and these signaling pathways, please consider the following:

  • This compound's primary target is EGFR. Observed effects on ERK and AKT are likely downstream consequences of blocking this primary receptor [2] [1] [6].
  • STAT3 inhibition by this compound is not consistently validated. Relying on this compound as a direct STAT3 inhibitor is not recommended based on current evidence. The finding of STAT3 inhibition in one study [1] may be cell-context-dependent.
  • Be aware of compensatory feedback loops. A highly relevant finding from other studies is that inhibiting one pathway (e.g., MEK/ERK or PI3K/AKT) can cause feedback activation of STAT3. This is a common resistance mechanism that can limit the efficacy of single-agent targeted therapy [4] [5].

References

Pelitinib's Protein Targets Identified by Chemoproteomics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key non-kinase protein targets of pelitinib identified in a 2023 study that used a label-free chemoproteomics approach. This method identified 41 high-confidence targets by competing with a broad-spectrum cysteine-reactive probe (IA-alkyne) in cell lysates [1] [2].

Protein Target Gene Name Fold Change (With this compound) p-value Proposed Functional Consequence
Peroxiredoxin 4 PRDX4 > 3.5 < 0.05 Degradation via the ubiquitin-proteasome system [1]
Signal Transducer and Activator of Transcription 3 STAT3 > 3.5 < 0.05 Interaction validated; functional impact under investigation [1] [2]
Ubiquitin-Conjugating Enzyme E2 L3 UBE2L3 > 3.5 < 0.05 Potential role in inducing targeted protein degradation [1] [2]
Ubiquitin-Conjugating Enzyme E2 K UBE2K > 3.5 < 0.05 Potential role in inducing targeted protein degradation [1] [2]
Tripartite Motif Containing 25 (E3 Ligase) TRIM25 > 3.5 < 0.05 Potential role in inducing targeted protein degradation [1] [2]

This profile suggests that this compound can function as a covalent molecular glue degrader, a mechanism where the drug brings a target protein (like PRDX4) into close proximity with the ubiquitination machinery (E2 enzymes, E3 ligase), leading to the target's degradation [1] [2].

Experimental Protocol for Target Profiling

The key experimental workflow used to identify these targets is outlined below. This protocol is adapted from the 2023 study that provided the core data for this guide [2].

G start 1. Cell Lysis comp 2. Competitive Reaction - Experimental Group: + this compound - Control Group: + DMSO start->comp probe 3. Probe Labeling Add IA-alkyne probe (Cysteine-reactive) comp->probe click 4. Click Chemistry Attach Azide-Biotin to probe probe->click enrich 5. Streptavidin Enrichment and On-bead Digestion click->enrich MS 6. LC-MS/MS Analysis (Label-Free Quantification) enrich->MS ID 7. Data Analysis Identify proteins with significant reduction (Fold change > 3.5, p < 0.05) MS->ID

Step-by-Step Methodology [2]:

  • Sample Preparation: Prepare lysates from human cell lines.
  • Competitive Reaction: Divide the lysate into aliquots. The experimental group is treated with this compound, while the control group is treated with DMSO vehicle. This compound will covalently bind to accessible cysteines on its target proteins.
  • Probe Labeling: Treat both groups with IA-alkyne (iodoacetamide alkyne), a broad-spectrum cysteine-reactive chemical probe. It will label cysteines not already blocked by this compound.
  • Click Chemistry: Use a copper-catalyzed "click" reaction to attach an azide-biotin tag to the alkyne handle of the bound probe.
  • Enrichment and Digestion: Incubate the samples with streptavidin beads to capture the biotinylated proteins. After washing, the captured proteins are digested on the beads with trypsin to produce peptides.
  • LC-MS/MS Analysis: Analyze the resulting peptides using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A label-free quantification (LFQ) strategy is used.
  • Data Analysis: Proteins showing a significant reduction in abundance in the this compound-treated group compared to the DMSO control (criteria: fold change > 3.5, p-value < 0.05) are identified as high-confidence targets of this compound. This is because this compound binding blocked the probe from labeling these proteins.

Functional Validation & Downstream Effects

The putative targets discovered through chemoproteomics were validated through subsequent experiments, which also revealed a key downstream biological effect.

Validation of PRDX4 Interaction and Degradation [1] [2]:

  • Cellular Thermal Shift Assay (CETSA): Confirmed that this compound binding stabilizes PRDX4 protein against heat-induced denaturation, indicating direct engagement in a cellular context.
  • Immunoblotting: Demonstrated that treatment with this compound leads to a decrease in PRDX4 protein levels, supporting the conclusion that it induces degradation.
  • miRNA Knockdown: Knocking down PRDX4 mimicked the effects of this compound treatment, providing genetic evidence for the role of PRDX4 in the observed phenotypes.

Connection to Phenotypic Observations: Independent research links this compound to the degradation of Twist1, a key transcription factor in cancer metastasis. This effect is mediated through this compound's established role in inhibiting the MAPK and Akt signaling pathways [3]. The following diagram illustrates this pathway and how this compound's action leads to reduced cell migration and invasion.

G PEL This compound EGFR EGFR PEL->EGFR  Inhibits Twist1 Twist1 Protein PEL->Twist1 Induces MAPK MAPK/Akt Signaling EGFR->MAPK  Activates MAPK->Twist1  Stabilizes Deg Degradation Twist1->Deg EMT Migration & Invasion (EMT) Twist1->EMT Promotes Deg->EMT Suppresses Inhib Inhibition

Research Implications & Comparison

  • Beyond EGFR: The primary known target of this compound is the Epidermal Growth Factor Receptor (EGFR) [4]. This chemoproteomics profile reveals a broader, "off-target" interaction landscape that may contribute to its overall efficacy, cellular toxicity, or novel therapeutic mechanisms.
  • A New Strategy for Degrader Discovery: This work demonstrates that profiling the interactions between a small molecule and the ubiquitination system (E2/E3 enzymes) can be a powerful strategy for the serendipitous discovery of molecular glue degraders [1] [2].
  • Unique Apoptotic Profile: In a high-throughput screen of kinase inhibitors, this compound displayed a unique, non-canonical profile by selectively inducing apoptosis in control (HeLa-GFP) cells, unlike other EGFR inhibitors, hinting at its complex polypharmacology [5].

References

Pelitinib-Induced PRDX4 Degradation: Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings from a 2023 chemoproteomics study that identified and validated PRDX4 as a degradation target of Pelitinib [1].

Experimental Aspect Findings and Validation Data
Primary Discovery Method Label-free chemoproteomics using iodoacetamide alkyne as a chemical probe [1].
Identified Targets 41 high-confidence proteins (fold change ≥ 3.5, p < 0.05), including PRDX4, STAT3, and several E2 conjugating enzymes (UBE2L3, UBE2K, etc.) [1].
Key Discovery This compound acts as a covalent molecular glue, inducing the degradation of PRDX4 [1].

| Validation Experiments | 1. Cell-based interaction assay:\ Confirmed direct binding between this compound and PRDX4 [1]. 2. Biochemical assay: Further verified the interaction [1]. 3. Cellular Thermal Shift Assay (CETSA): Showed this compound binding stabilized PRDX4, indicating a direct interaction [1]. 4. miRNA knockdown: Supported the role of this compound in facilitating PRDX4 degradation [1]. |

Experimental Protocols for Key Assays

For researchers aiming to validate these findings or apply similar methods, here are the core methodologies inferred from the study.

Chemoproteomics for Target Profiling

This approach is used for the unbiased discovery of drug targets, especially for irreversible inhibitors like this compound [1].

  • Workflow: The general workflow involves treating cells with the drug of interest, followed by the use of a chemical probe (like iodoacetamide alkyne) to capture protein targets. The captured proteins are then identified and quantified using mass spectrometry-based proteomics [1].

The diagram below illustrates the key steps of this chemoproteomic workflow:

G Start Start: Irreversible Kinase Inhibitor (e.g., this compound) Step1 1. Treat Live Cells with Drug Start->Step1 Step2 2. Use Chemical Probe (Iodoacetamide Alkyne) to Capture Target Proteins Step1->Step2 Step3 3. Lyse Cells and Enrich Probe-Labeled Proteins Step2->Step3 Step4 4. Analyze Proteins via Label-Free Quantitative Mass Spectrometry Step3->Step4 Step5 5. Identify High-Confidence Targets (Fold Change > 3.5, p-value < 0.05) Step4->Step5 End Output: List of Candidate Drug-Binding Proteins Step5->End

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct drug-target engagement in a cellular context. The basic principle is that a drug binding to its target protein can alter the protein's thermal stability.

  • Procedure:
    • Sample Preparation: Treat one set of cells with this compound and keep another as an untreated control.
    • Heating: Divide the cell suspensions into aliquots and heat each to a different temperature.
    • Cell Lysis: Lyse the heated cells.
    • Separation: Centrifuge to separate the soluble (folded) protein from the insoluble (aggregated) protein.
    • Analysis: Detect the amount of soluble target protein (PRDX4) remaining in each sample using immunoblotting. A rightward shift in the melting curve (higher stability) in the drug-treated sample indicates binding [1].

Biological Context and Significance

  • Role of PRDX4: Peroxiredoxin-4 (PRDX4) is an antioxidant enzyme primarily located in the Endoplasmic Reticulum (ER). It plays a crucial role in regulating hydrogen peroxide levels and protecting against ER stress [2] [3] [4].
  • This compound's Broader Mechanism: While this guide focuses on PRDX4 degradation, it's important to note that this compound is a well-characterized irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor [5]. Separate research has shown it also inhibits cancer cell migration and invasion in hepatocellular carcinoma by inducing the degradation of Twist1, another key protein [6].
  • Novel Mechanism: The discovery that this compound induces PRDX4 degradation suggests a potential molecular glue mechanism, where the small molecule facilitates interaction between a target protein and the cellular degradation machinery, a promising area in drug discovery [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

467.1524308 g/mol

Monoisotopic Mass

467.1524308 g/mol

Heavy Atom Count

33

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5DWL380Z6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer and lung cancer.

Pharmacology

Pelitinib is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor with potential antineoplastic activity. Pelitinib irreversibly binds covalently to epidermal growth factor receptors (EGFR) ErbB-1, -2 and -4, thereby inhibiting receptor phosphorylation and signal transduction and resulting in apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR [HSA:1956] [KO:K04361]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

257933-82-7

Wikipedia

Pelitinib

Dates

Last modified: 08-15-2023
1: Maher HM, Alzoman NZ, Shehata SM. An eco-friendly direct spectrofluorimetric method for the determination of irreversible tyrosine kinase inhibitors, neratinib and pelitinib: application to stability studies. Luminescence. 2016 Jun 1. doi: 10.1002/bio.3160. PubMed PMID: 27246364.
2: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu L. Pelitinib (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer. Br J Pharmacol. 2015 Aug;172(16):4089-106. doi: 10.1111/bph.13189. PubMed PMID: 25988710; PubMed Central PMCID: PMC4543615.
3: Wiewrodt R, Serke M, Grohé C, Brückl W. [Employing tyrosine kinase inhibitors in the first line treatment of EGFR-positive metastatic NSCLC - state of the art and recent developments]. Pneumologie. 2013 Sep;67(9):494-501. doi: 10.1055/s-0033-1344337. Review. German. PubMed PMID: 24006195.
4: Luethi D, Durmus S, Schinkel AH, Schellens JH, Beijnen JH, Sparidans RW. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Sep 1;934:22-5. doi: 10.1016/j.jchromb.2013.06.030. PubMed PMID: 23892825.
5: Aravindan N, Aravindan S, Herman TS, Natarajan M. EGFR tyrosine kinase inhibitor pelitinib regulates radiation-induced p65-dependent telomerase activation in squamous cell carcinoma. Radiat Res. 2013 Mar;179(3):304-12. doi: 10.1667/RR3028.1. PubMed PMID: 23379415.
6: Majem M, Pallarès C. An update on molecularly targeted therapies in second- and third-line treatment in non-small cell lung cancer: focus on EGFR inhibitors and anti-angiogenic agents. Clin Transl Oncol. 2013 May;15(5):343-57. doi: 10.1007/s12094-012-0964-2. Review. PubMed PMID: 23359171.
7: Crabtree JE, Jeremy AH, Duval C, Dixon MF, Danjo K, Carr IM, Pritchard DM, Robinson PA. Effects of EGFR Inhibitor on Helicobacter pylori Induced Gastric Epithelial Pathology in Vivo. Pathogens. 2013 Oct 14;2(4):571-90. doi: 10.3390/pathogens2040571. PubMed PMID: 25437333; PubMed Central PMCID: PMC4235704.
8: Hegedüs C, Truta-Feles K, Antalffy G, Várady G, Német K, Ozvegy-Laczka C, Kéri G, Orfi L, Szakács G, Settleman J, Váradi A, Sarkadi B. Interaction of the EGFR inhibitors gefitinib, vandetanib, pelitinib and neratinib with the ABCG2 multidrug transporter: implications for the emergence and reversal of cancer drug resistance. Biochem Pharmacol. 2012 Aug 1;84(3):260-7. doi: 10.1016/j.bcp.2012.04.010. PubMed PMID: 22548830.
9: Aravindan N, Thomas CR Jr, Aravindan S, Mohan AS, Veeraraghavan J, Natarajan M. Irreversible EGFR inhibitor EKB-569 targets low-LET γ-radiation-triggered rel orchestration and potentiates cell death in squamous cell carcinoma. PLoS One. 2011;6(12):e29705. doi: 10.1371/journal.pone.0029705. PubMed PMID: 22242139; PubMed Central PMCID: PMC3248439.
10: Kim H, Lim HY. Novel EGFR-TK inhibitor EKB-569 inhibits hepatocellular carcinoma cell proliferation by AKT and MAPK pathways. J Korean Med Sci. 2011 Dec;26(12):1563-8. doi: 10.3346/jkms.2011.26.12.1563. PubMed PMID: 22147992; PubMed Central PMCID: PMC3230015.
11: Bryce AH, Rao R, Sarkaria J, Reid JM, Qi Y, Qin R, James CD, Jenkins RB, Boni J, Erlichman C, Haluska P. Phase I study of temsirolimus in combination with EKB-569 in patients with advanced solid tumors. Invest New Drugs. 2012 Oct;30(5):1934-41. doi: 10.1007/s10637-011-9742-1. PubMed PMID: 21881915; PubMed Central PMCID: PMC3816525.
12: Sánchez-Martín M, Pandiella A. Differential action of small molecule HER kinase inhibitors on receptor heterodimerization: therapeutic implications. Int J Cancer. 2012 Jul 1;131(1):244-52. doi: 10.1002/ijc.26358. PubMed PMID: 21826647.
13: Brünner-Kubath C, Shabbir W, Saferding V, Wagner R, Singer CF, Valent P, Berger W, Marian B, Zielinski CC, Grusch M, Grunt TW. The PI3 kinase/mTOR blocker NVP-BEZ235 overrides resistance against irreversible ErbB inhibitors in breast cancer cells. Breast Cancer Res Treat. 2011 Sep;129(2):387-400. doi: 10.1007/s10549-010-1232-1. PubMed PMID: 21046231.
14: Liu B, You QD, Li ZY. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. Yao Xue Xue Bao. 2009 Aug;44(8):879-84. Chinese. PubMed PMID: 20055156.
15: Ocaña A, Amir E. Irreversible pan-ErbB tyrosine kinase inhibitors and breast cancer: current status and future directions. Cancer Treat Rev. 2009 Dec;35(8):685-91. doi: 10.1016/j.ctrv.2009.08.001. Review. PubMed PMID: 19733440.
16: Akbulut T, Regner KR, Roman RJ, Avner ED, Falck JR, Park F. 20-HETE activates the Raf/MEK/ERK pathway in renal epithelial cells through an EGFR- and c-Src-dependent mechanism. Am J Physiol Renal Physiol. 2009 Sep;297(3):F662-70. doi: 10.1152/ajprenal.00146.2009. PubMed PMID: 19570883; PubMed Central PMCID: PMC2739708.
17: Grunt TW, Wagner R, Grusch M, Berger W, Singer CF, Marian B, Zielinski CC, Lupu R. Interaction between fatty acid synthase- and ErbB-systems in ovarian cancer cells. Biochem Biophys Res Commun. 2009 Jul 31;385(3):454-9. doi: 10.1016/j.bbrc.2009.05.085. PubMed PMID: 19467222.
18: Barlesi F, Breen D. [Targeting HER pathway in head and neck and thoracic cancers]. Bull Cancer. 2009;96 Suppl 1:S35-43. doi: 10.1684/bdc.2008.0774. Review. French. PubMed PMID: 19433372.
19: Laheru D, Croghan G, Bukowski R, Rudek M, Messersmith W, Erlichman C, Pelley R, Jimeno A, Donehower R, Boni J, Abbas R, Martins P, Zacharchuk C, Hidalgo M. A phase I study of EKB-569 in combination with capecitabine in patients with advanced colorectal cancer. Clin Cancer Res. 2008 Sep 1;14(17):5602-9. doi: 10.1158/1078-0432.CCR-08-0433. PubMed PMID: 18765554; PubMed Central PMCID: PMC3086427.
20: Crespo A, Zhang X, Fernández A. Redesigning kinase inhibitors to enhance specificity. J Med Chem. 2008 Aug 28;51(16):4890-8. doi: 10.1021/jm800453a. PubMed PMID: 18680272.

Explore Compound Types